tert-butyl 3,5-dioxohexanoate physical and chemical properties data
As a Senior Application Scientist specializing in asymmetric synthesis and biocatalysis, I have designed this technical whitepaper to move beyond basic chemical descriptors. Here, we will dissect the structural causality...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist specializing in asymmetric synthesis and biocatalysis, I have designed this technical whitepaper to move beyond basic chemical descriptors. Here, we will dissect the structural causality, physical properties, and advanced synthetic applications of tert-butyl 3,5-dioxohexanoate (CAS: 116967-26-1). This compound is a highly versatile β,δ-diketo ester that serves as a critical chiral synthon precursor in the development of complex macrolides, active pharmaceutical ingredients (APIs), and natural products.
Physicochemical Profiling & Structural Causality
To effectively utilize tert-butyl 3,5-dioxohexanoate in a synthetic pipeline, one must understand how its physical properties dictate its chemical behavior.
Property
Value
Causality & Synthetic Implication
Chemical Name
tert-Butyl 3,5-dioxohexanoate
The β,δ-diketo moiety acts as a bidentate ligand, highly susceptible to enolization and targeted enzymatic reduction.
CAS Registry Number
116967-26-1
Unique identifier for procurement and regulatory tracking [4].
Molecular Formula
C10H16O4
Defines the carbon framework essential for polyketide synthesis.
Molecular Weight
200.234 g/mol
Optimal size for active site docking in ketoreductase (KRED) enzymes.
Topological Polar Surface Area
60.4 Ų
Indicates moderate polarity; requires co-solvents (e.g., DMSO) in aqueous biocatalysis.
XLogP3-AA (Lipophilicity)
0.8
The lipophilic nature ensures partitioning into organic phases during downstream extraction.
Rotatable Bonds
6
Conformational flexibility allows the molecule to adopt necessary transition states within enzyme pockets.
The Causality of the tert-Butyl Group:
Why utilize a tert-butyl ester over a simpler methyl or ethyl ester? The answer lies in steric shielding. During the sequential reduction of the β,δ-diketo ester to a β,δ-dihydroxy ester, the newly formed hydroxyl groups become highly nucleophilic. In unhindered esters, this proximity rapidly induces spontaneous intramolecular transesterification, forming a six-membered lactone ring. The bulky tert-butyl group sterically blocks this nucleophilic acyl substitution, stabilizing the acyclic dihydroxy ester for subsequent isolation and downstream functionalization.
Biocatalytic Regio- and Stereoselective Reductions
Chemical reduction of β,δ-diketo esters (e.g., using NaBH₄ or Ru-catalysts) often yields an intractable mixture of diastereomers and regioisomers. To achieve absolute stereocontrol, we deploy Ketoreductases (KREDs). According to foundational studies published in Organic Letters [1], specific KREDs can selectively reduce either the β- or δ-carbonyl, or perform a direct double reduction to yield optically pure β,δ-dihydroxy esters.
Biocatalytic reduction pathways of tert-butyl 3,5-dioxohexanoate.
To ensure reproducibility and trustworthiness, the following protocol for the synthesis of tert-butyl 3,5-dihydroxyhexanoate incorporates a self-validating cofactor recycling system .
By utilizing Glucose Dehydrogenase (GDH) to recycle NADP⁺ back to NADPH, glucose is oxidized to gluconic acid. This oxidation releases protons, steadily dropping the pH. By employing an automated pH-stat titrator to maintain the pH at 7.0, the volume of base consumed provides a real-time, stoichiometric readout of the reaction progress. When base consumption ceases, the reduction is definitively complete.
Self-validating enzymatic reduction workflow using pH-stat monitoring.
Step-by-Step Methodology:
Buffer & Cofactor Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer (pH 7.0). Dissolve 2.0 g of D-glucose and 50 mg of NADP⁺.
Enzyme Addition: Add 100 mg of the selected Ketoreductase (e.g., KRED-B1F for direct double reduction) and 50 mg of Glucose Dehydrogenase (GDH).
Substrate Introduction: Dissolve 1.0 g of tert-butyl 3,5-dioxohexanoate in 5 mL of DMSO (required to overcome the substrate's XLogP3-AA of 0.8 and prevent precipitation). Add this dropwise to the aqueous enzyme solution.
Self-Validating Incubation: Incubate the reaction at 30°C with orbital shaking (150 rpm). Connect the vessel to a pH-stat titrator loaded with 1.0 M NaOH.
Causality Check: Monitor the NaOH consumption. The reaction is complete when the titration curve plateaus (theoretical consumption: ~10 mL of 1.0 M NaOH for a double reduction of 5 mmol of substrate).
Workup & Extraction: Once base consumption stops, saturate the aqueous layer with NaCl to decrease the solubility of the dihydroxy product. Extract with Ethyl Acetate (3 × 50 mL).
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the optically pure β,δ-dihydroxy ester.
Applications in Macrolide and Natural Product Synthesis
Beyond simple reductions, tert-butyl 3,5-dioxohexanoate is a highly reactive diene/dienophile precursor in advanced cycloadditions.
Resorcylic Acid Lactones (RALs):
In the total synthesis of complex macrolides like Xestodecalactone A, the β,δ-diketo ester framework is essential. As detailed in the Journal of the American Chemical Society [2], derivatives of tert-butyl 3,5-dioxohexanoate are utilized in focal Diels-Alder reactions with "ynoate" dienophiles to rapidly assemble the resorcylic acid scaffold. The steric bulk of the tert-butyl group directs the regioselectivity of the cycloaddition, preventing unwanted polymerization.
Tandem Michael-Dieckmann/Claisen Reactions:
The compound is also heavily utilized in physical organic chemistry for the synthesis of dihydroisobenzofurans and tetracycline cores. Research demonstrates that the diketo ester undergoes highly stereoselective tandem Michael-Dieckmann condensations [3], where the acidity of the methylene protons between the two ketone groups drives the initial nucleophilic attack, followed by rapid cyclization.
References
Enzymatic Reductions for the Regio- and Stereoselective Synthesis of Hydroxy-keto Esters and Dihydroxy Esters
Organic Letters (ACS Publications)[Link]
A Total Synthesis of Xestodecalactone A and Proof of Its Absolute Stereochemistry: Interesting Observations on Dienophilic Control with 1,3-Disubstituted Nonequivalent Allenes
Journal of the American Chemical Society (ACS Publications)[Link]
Tandem Michael-Dieckmann/Claisen reaction of ortho-toluates - The Staunton-Weinreb annulation
Tetrahedron Letters (via ResearchGate)[Link]
Exploratory
Comprehensive Spectral and Mechanistic Analysis of tert-Butyl 3,5-Dioxohexanoate
Executive Overview tert-Butyl 3,5-dioxohexanoate (C₁₀H₁₆O₄) is a highly versatile β,δ -diketo ester that serves as a critical building block in modern drug development. It is predominantly utilized as a precursor for the...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Overview
tert-Butyl 3,5-dioxohexanoate (C₁₀H₁₆O₄) is a highly versatile
β,δ
-diketo ester that serves as a critical building block in modern drug development. It is predominantly utilized as a precursor for the biocatalytic synthesis of chiral
β,δ
-dihydroxy esters—the core pharmacophore of statin medications—and complex polyketide natural products such as semi-vioxanthin[1],[2].
For researchers and application scientists, the structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is not a simple static assignment. Because it contains a 1,3-dicarbonyl motif, the molecule undergoes dynamic keto-enol tautomerism in solution. This whitepaper provides an authoritative, in-depth guide to the ¹H and ¹³C NMR chemical shifts of tert-butyl 3,5-dioxohexanoate, grounded in self-validating experimental protocols and mechanistic causality.
Mechanistic Causality of Tautomerism
In non-polar, aprotic solvents such as CDCl₃, tert-butyl 3,5-dioxohexanoate does not exist primarily as a triketo species. Instead, the equilibrium is overwhelmingly driven toward the enol form (approximately 73% at 298K)[3].
Causality of the Enol Preference:
The enolization specifically occurs between the C3 and C5 ketones rather than the C1 ester and C3 ketone. The ester resonance at C1 stabilizes the adjacent carbonyl, reducing the acidity of the C2 protons and making the resulting enolate less thermodynamically favorable. Conversely, enolization of the C3-C5 diketone system generates a highly conjugated
π
-system that is locked into a planar, six-membered ring via a robust intramolecular hydrogen bond. This thermodynamic driving force dictates the chemical shifts observed in the NMR spectra.
Logical relationship of keto-enol tautomerization favoring the enol form.
Self-Validating Synthesis & Acquisition Protocol
To obtain pristine NMR spectra, the molecule must be synthesized and isolated without inducing ester hydrolysis or over-acylation. The following protocol utilizes a sequential dianion generation strategy[3].
Step-by-Step Methodology
Monoanion Generation: Suspend NaH (1.1 equiv, 60% dispersion) in anhydrous THF at 0 °C under a nitrogen atmosphere. Dropwise add tert-butyl acetoacetate (1.0 equiv).
Causality: NaH selectively deprotonates the more acidic C2
α
-protons (pKa ~11) located between the ester and the ketone. This prevents unwanted self-condensation.
Dianion Generation: Cool the clear solution to -10 °C. Dropwise add n-BuLi (1.1 equiv, 2.4 M in hexane) and stir for 30 minutes.
Causality: The strong organolithium base is required to deprotonate the less acidic C4 terminal methyl group (pKa ~20), forming the requisite dianion for terminal functionalization.
Regioselective Acylation: Cool the mixture to -40 °C and add N-methoxy-N-methylacetamide (Weinreb amide, 1.1 equiv) dropwise. Allow to warm to room temperature over 2 hours.
Causality: The Weinreb amide forms a highly stable, chelated tetrahedral intermediate. This acts as an in-process validation checkpoint: it strictly halts the reaction at the mono-acylation stage until the aqueous quench.
Acidic Quench & Isolation: Quench the reaction with 10% aqueous HCl until the pH reaches 3–4. Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash column chromatography (PE/EA = 15/1).
Self-Validating Checkpoint: Strict pH control is mandatory. A pH > 4 leads to incomplete enolate protonation, while pH < 2 risks acid-catalyzed cleavage of the sensitive tert-butyl ester.
NMR Preparation: Dissolve the purified colorless liquid in anhydrous CDCl₃. Add Tetramethylsilane (TMS) as an internal standard (0.00 ppm). Acquire data at 400 MHz (¹H) and 100 MHz (¹³C) at 298K.
Step-by-step experimental workflow for dianion synthesis and NMR preparation.
Quantitative Spectral Data
The chemical shifts below reflect the dynamic equilibrium of the molecule in CDCl₃. Fractional integrations in the ¹H NMR data are a direct quantitative readout of the ~73:27 (Enol:Keto) tautomeric ratio[3].
Table 1: ¹H NMR Chemical Shifts (400 MHz, CDCl₃, 298K)
Chemical Shift (
δ
, ppm)
Multiplicity
Integration
Assignment
Tautomeric Form
5.60
Singlet (s)
0.73H
C4 Methine (=CH-)
Enol (Major)
3.74–3.71
Multiplet (m)
0.26H
C4 Methylene (-CH₂-)
Keto (Minor)
3.47–3.44
Multiplet (m)
1.00H
C2 Methylene (-CH₂-)
Keto (Minor)
3.24
Singlet (s)
2.00H
C2 Methylene (-CH₂-)
Enol (Major)
2.25
Singlet (s)
1.00H
C6 Methyl (-CH₃)
Keto (Minor)
2.07
Singlet (s)
2.00H
C6 Methyl (-CH₃)
Enol (Major)
1.47
Singlet (s)
9.00H
tert-Butyl (-C(CH₃)₃)
Both
Diagnostic Insight: The singlet at 5.60 ppm is the definitive hallmark of the enol form. The highly deshielded nature of this methine proton is caused by the anisotropic effect of the adjacent carbonyl and the conjugated double bond. The enol hydroxyl proton (-OH) is typically highly deshielded (>14 ppm) due to strong intramolecular hydrogen bonding, but it often appears as a broad singlet or exchanges with trace moisture, making it less reliable for routine integration.
Table 2: ¹³C NMR Chemical Shifts (100 MHz, CDCl₃, 298K)
Chemical Shift (
δ
, ppm)
Carbon Type
Assignment
Tautomeric Form
190.0
Quaternary (C=O)
C3 or C5 (Enolized Ketone)
Enol (Major)
187.5
Quaternary (C=O)
C5 or C3 (Enolized Ketone)
Enol (Major)
166.6
Quaternary (C=O)
C1 (Ester Carbonyl)
Enol (Major)
100.3
Methine (=CH-)
C4 (Enol Core)
Enol (Major)
81.7
Quaternary (Cq)
tert-Butyl Core (-C(CH₃)₃)
Both
57.1
Methylene (-CH₂-)
C4 (Between Ketones)
Keto (Minor)
50.6
Methylene (-CH₂-)
C2 (Between Ester/Ketone)
Keto (Minor)
46.1
Methylene (-CH₂-)
C2 (Between Ester/Enol)
Enol (Major)
27.8
Methyl (-CH₃)
tert-Butyl Methyls
Both
24.2
Methyl (-CH₃)
C6 (Terminal Methyl)
Enol (Major)
Diagnostic Insight: The ¹³C spectrum provides absolute validation of the tautomeric state. The C4 carbon shifts dramatically from a typical methylene resonance (57.1 ppm in the keto form) to a highly shielded olefinic resonance (100.3 ppm in the enol form). This extreme shielding is caused by the resonance donation of electron density from the enol oxygen directly onto the C4 carbon.
Translational Applications in Drug Discovery
The precise structural characterization of tert-butyl 3,5-dioxohexanoate is a critical prerequisite for its use in advanced pharmaceutical synthesis. As demonstrated in literature, this molecule serves as a primary substrate for regio- and stereoselective enzymatic reductions using ketoreductases (KREDs)[1]. These biocatalytic transformations yield optically pure
β,δ
-dihydroxy esters, which are indispensable chiral building blocks for the synthesis of complex natural products like semi-vioxanthin[2] and the lactone pharmacophore of cholesterol-lowering statins.
tert-butyl 3,5-dioxohexanoate mass spectrometry fragmentation pathways
Advanced Mass Spectrometry Fragmentation Pathways of tert-Butyl 3,5-Dioxohexanoate: A Technical Guide for LC-MS/MS Workflows Executive Summary As a Senior Application Scientist, I approach the mass spectrometric characte...
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Mass Spectrometry Fragmentation Pathways of tert-Butyl 3,5-Dioxohexanoate: A Technical Guide for LC-MS/MS Workflows
Executive Summary
As a Senior Application Scientist, I approach the mass spectrometric characterization of polyketide building blocks not merely as a data collection exercise, but as an exercise in gas-phase thermodynamic logic. tert-Butyl 3,5-dioxohexanoate (tBDH) is a highly versatile
β,δ
-diketo ester, frequently utilized as a critical intermediate in the regio- and stereoselective synthesis of statin side-chains and complex polyketides (1)[1]. Developing robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for tBDH requires a deep understanding of its structural vulnerabilities—specifically, the lability of the tert-butyl ester and the tautomeric nature of the
β
-diketone backbone.
This whitepaper deconstructs the Electrospray Ionization Collision-Induced Dissociation (ESI-CID) fragmentation pathways of tBDH, providing researchers with the mechanistic causality and self-validating protocols necessary to build foolproof quantitative assays.
Gas-Phase Thermodynamics and ESI-CID Fragmentation Pathways
Under positive electrospray ionization (ESI+), tBDH (Exact Mass: 200.1049 Da) readily accepts a proton at its most basic site—typically the highly conjugated
β
-diketone oxygen—yielding a stable protonated molecular ion
[M+H]+
at m/z 201.11. Upon entering the collision cell, the molecule undergoes a predictable cascade of fragmentations driven by activation energy thresholds.
Pathway A: The Isobutylene Elimination (Primary Pathway)
The most thermodynamically favored fragmentation of protonated tert-butyl esters is the elimination of neutral isobutylene (C4H8, 56.06 Da). Because the activation energy required to initiate this elimination is exceptionally low, it takes absolute precedence over other fragmentation pathways (2)[2]. This occurs via a concerted six-membered transition state or heterolytic cleavage, yielding the protonated free acid, 3,5-dioxohexanoic acid, at m/z 145.05. In ESI-CID mode, the base peak for tert-butyl substituted precursors is almost universally formed by this C4H8 loss (3)[3].
Pathway B: Keto-Enol Tautomerism and Dehydration
Once the tert-butyl group is lost, the resulting
β,δ
-diketo acid (m/z 145.05) exists in a dynamic gas-phase keto-enol equilibrium. The enol tautomer is highly susceptible to dehydration. The expulsion of water (-18.01 Da) from the m/z 145 precursor yields a highly conjugated oxonium ion at m/z 127.04. This specific water loss is a hallmark diagnostic feature in the mass spectrometry fragmentation of long-chain
β
-diketones (4)[4].
Pathway C: Decarboxylation and Backbone Cleavage
At moderate to high collision energies, the free
β
-keto acid moiety (m/z 145.05) undergoes rapid decarboxylation (loss of CO2, 43.99 Da), yielding an ion at m/z 101.06 (3)[3]. Further elevation of collision energy induces
α
-cleavage of the remaining diketone backbone, producing a terminal acetyl cation at m/z 43.02 (4)[4].
Gas-phase ESI-CID fragmentation logic of protonated tert-butyl 3,5-dioxohexanoate.
Quantitative Data & Transition Mapping
To build a highly specific Multiple Reaction Monitoring (MRM) assay, analysts must map these exact masses to appropriate collision energies. The table below summarizes the quantitative data required for instrument programming.
Precursor Ion (m/z)
Product Ion (m/z)
Neutral Loss (Da)
Fragment Assignment
Optimal CE (eV)
Assay Role
201.11
145.05
56.06 (C4H8)
3,5-Dioxohexanoic acid
12 - 15
Quantifier
201.11
101.06
100.05 (C4H8 + CO2)
Decarboxylated core
20 - 25
Qualifier 1
201.11
127.04
74.07 (C4H8 + H2O)
Dehydrated oxonium ion
18 - 22
Qualifier 2
201.11
43.02
158.09 (Multiple)
Acetyl cation
30 - 35
Structural ID
Standardized LC-MS/MS Experimental Protocol
A protocol is only as good as its underlying logic. The following methodology details not just what to do, but why each parameter is chosen to ensure a self-validating analytical system.
Phase 1: Sample Preparation & Matrix Control
Step: Dilute the tBDH sample to a working concentration of 1 µg/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid.
Causality: The addition of 0.1% Formic Acid is non-negotiable. It suppresses the ionization of matrix interferences and forces the
β
-diketone into its protonated
[M+H]+
state prior to droplet evaporation, maximizing MS1 sensitivity.
Phase 2: Chromatographic Resolution
Step: Utilize a sub-2 µm C18 UHPLC column. Run a rapid gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes at a flow rate of 0.4 mL/min.
Causality:β
-diketones can exist as a mixture of enol and keto tautomers in solution, which occasionally causes peak broadening or split peaks on reversed-phase columns. A rapid, highly acidic gradient forces the tautomers to collapse into a single, sharp chromatographic peak, ensuring accurate integration.
Phase 3: ESI Source Optimization
Step: Set the ESI capillary voltage to 3.0 kV and the desolvation temperature to 300°C.
Causality: tert-Butyl esters are thermally labile. If the desolvation temperature exceeds 350°C, the ester will undergo in-source thermal degradation (prematurely losing isobutylene before entering the first quadrupole). 300°C provides the perfect balance between efficient droplet desolvation and precursor stability.
Phase 4: System Suitability & Self-Validation
Step: Program the mass spectrometer to monitor the 201.11
→
145.05 (Quantifier) and 201.11
→
101.06 (Qualifier) transitions. Calculate the ion ratio (Qualifier area / Quantifier area).
Causality: This is the core of a self-validating system. By establishing an ion ratio tolerance of ±20%, the analyst mathematically proves that both fragments originate from the exact same precursor molecule. If an isobaric matrix interference co-elutes with tBDH, the ion ratio will violently skew out of tolerance, immediately flagging the data as invalid.
Self-validating LC-MS/MS experimental workflow for beta-diketo ester characterization.
References
Enzymatic Reductions for the Regio- and Stereoselective Synthesis of Hydroxy-keto Esters and Dihydroxy Esters. Organic Letters - ACS Publications. 1
Ambulation of Incipient Proton during Gas-Phase Dissociation of Protonated Alkyl Dihydrocinnamates. The Journal of Organic Chemistry - ACS Publications. 2
Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society. 3
Characterization of the barley diketone metabolism polyketide synthase. ResearchGate. 4
An In-Depth Technical Guide to the Keto-Enol Tautomerization of Tert-Butyl 3,5-Dioxohexanoate
Abstract This technical guide provides a comprehensive examination of the keto-enol tautomerization of tert-butyl 3,5-dioxohexanoate, a β-dicarbonyl compound of significant interest in synthetic chemistry and drug develo...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive examination of the keto-enol tautomerization of tert-butyl 3,5-dioxohexanoate, a β-dicarbonyl compound of significant interest in synthetic chemistry and drug development. We will delve into the fundamental principles governing this equilibrium, explore the detailed mechanisms of acid and base catalysis, and discuss the key factors that influence the relative stability of the tautomeric forms. Furthermore, this guide will present established experimental protocols for the characterization and quantification of the keto and enol tautomers, including Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy. The content is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Significance of Tautomerism in β-Dicarbonyls
Tautomers are constitutional isomers of organic compounds that readily interconvert.[1][2] Keto-enol tautomerism represents a fundamental equilibrium between a "keto" form, containing a carbonyl group, and an "enol" form, which possesses both a double bond and a hydroxyl group.[2][3] For simple carbonyl compounds, the equilibrium overwhelmingly favors the more stable keto form.[1][4] However, in β-dicarbonyl compounds such as tert-butyl 3,5-dioxohexanoate, the enol form can be significantly stabilized, leading to a measurable and often substantial population of the enol tautomer at equilibrium.[1][4]
The structure of tert-butyl 3,5-dioxohexanoate features two carbonyl groups separated by a methylene group (-CH2-). The protons on this central carbon, known as α-hydrogens, are notably acidic due to the electron-withdrawing effects of the adjacent carbonyls, which stabilize the resulting conjugate base (the enolate).[3] This acidity is a key prerequisite for tautomerization.
The ability of tert-butyl 3,5-dioxohexanoate to exist in both keto and enol forms has profound implications for its reactivity and application. The nucleophilic character of the enol form is central to its utility in a wide range of carbon-carbon bond-forming reactions, which are cornerstones of synthetic organic chemistry and crucial for the construction of complex pharmaceutical molecules. Understanding and controlling the keto-enol equilibrium is therefore paramount for optimizing reaction conditions and maximizing yields of desired products.
The Keto-Enol Equilibrium in Tert-Butyl 3,5-Dioxohexanoate
The equilibrium between the keto and enol forms of tert-butyl 3,5-dioxohexanoate is a dynamic process influenced by several factors. The enol form benefits from stabilization through π-system conjugation and the formation of a stable six-membered ring via an intramolecular hydrogen bond between the enolic hydroxyl group and the second carbonyl oxygen.[1][4]
Factors Influencing the Tautomeric Equilibrium
The position of the keto-enol equilibrium is not fixed and can be influenced by several external and internal factors:
Solvent Polarity: The polarity of the solvent plays a crucial role. Generally, nonpolar solvents tend to favor the enol form, as the intramolecular hydrogen bond is more stable in such environments.[5] In contrast, polar protic solvents can form intermolecular hydrogen bonds with the keto form, thereby stabilizing it and shifting the equilibrium towards the keto tautomer.[5]
Temperature: Temperature can also affect the equilibrium. An increase in temperature often shifts the equilibrium towards the more polar triketo-form in related triketone systems, suggesting a similar trend might be observable for β-dicarbonyls.[6]
Substituent Effects: The nature of the substituents on the β-dicarbonyl framework can have a significant impact. Electron-withdrawing groups tend to increase the acidity of the α-hydrogens, which can favor the enol form.[7] The bulky tert-butyl group in tert-butyl 3,5-dioxohexanoate can also influence the equilibrium through steric effects.[4]
Mechanistic Pathways of Tautomerization
The interconversion between the keto and enol forms of tert-butyl 3,5-dioxohexanoate can be catalyzed by both acids and bases.[1]
Acid-Catalyzed Tautomerization
Under acidic conditions, the tautomerization proceeds through a series of protonation and deprotonation steps.[1][8]
Mechanism:
Protonation of a Carbonyl Oxygen: The reaction is initiated by the protonation of one of the carbonyl oxygens by an acid catalyst (e.g., H₃O⁺), forming a resonance-stabilized oxonium ion.[3][8] This step increases the electrophilicity of the carbonyl carbon.
Deprotonation of the α-Carbon: A weak base (e.g., H₂O) then removes a proton from the α-carbon, leading to the formation of the C=C double bond of the enol.[1][3] The electrons from the C-H bond shift to form the π bond, and the electrons from the C=O π bond move to the protonated oxygen, neutralizing it.[1]
In the presence of a base, the mechanism involves the formation of an enolate ion intermediate.[1][8]
Mechanism:
Deprotonation of the α-Carbon: A base (e.g., OH⁻) removes an acidic α-proton from the methylene group, forming a resonance-stabilized enolate ion.[3][9] The negative charge is delocalized over the α-carbon and the two oxygen atoms.
Protonation of the Enolate Oxygen: The enolate oxygen is then protonated by a proton source (e.g., H₂O), yielding the enol form and regenerating the base catalyst.[3]
Caption: Figure 3: Experimental Workflow for NMR Analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can also be utilized to study keto-enol equilibria. [10][11]The conjugated π-system of the enol form typically results in an absorption at a longer wavelength compared to the non-conjugated keto form. [10]By measuring the absorbance at wavelengths specific to each tautomer, their relative concentrations can be determined. [10]This method is often complemented by quantum chemical calculations to simulate the spectra of the individual tautomers for more accurate analysis.
[10][11]
General Procedure for UV-Vis Analysis:
Prepare solutions of tert-butyl 3,5-dioxohexanoate in the solvent of interest (e.g., ethanol, hexane).
[12]2. Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).
[12]3. Identify the absorption maxima corresponding to the keto and enol forms.
Use the Beer-Lambert law and the molar absorptivities of each tautomer (if known or determined) to calculate their respective concentrations.
Conclusion and Future Directions
The keto-enol tautomerization of tert-butyl 3,5-dioxohexanoate is a fascinating and fundamentally important chemical equilibrium. A thorough understanding of the underlying mechanisms and the factors that govern the tautomeric ratio is essential for harnessing the full synthetic potential of this versatile building block in drug discovery and development. The methodologies outlined in this guide provide a robust framework for the investigation and characterization of this and related β-dicarbonyl systems.
Future research in this area could focus on computational studies to further refine our understanding of the solvent effects on the equilibrium and to predict the tautomeric ratios in different environments. [13][14]Additionally, kinetic studies of the tautomerization process under various catalytic conditions could provide valuable insights into reaction optimization.
References
Drexler, E. J., & Field, K. W. (n.d.). An NMR study of keto-enol tautomerism in β-dicarbonyl compounds. Journal of Chemical Education. Available at: [Link]
Ashenhurst, J. (2022, June 21). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Available at: [Link]
PubMed. (2024, August 17). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. PubMed. Available at: [Link]
ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. Available at: [Link]
DIAL@UCLouvain. (n.d.). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL@UCLouvain. Available at: [Link]
Folkendt, M. M., Weiss-Lopez, B. E., Chauvel Jr., J. P., & True, N. S. (n.d.). Gas-phase proton NMR studies of keto-enol tautomerism of acetylacetone, methyl acetoacetate, and ethyl acetoacetate. The Journal of Physical Chemistry. Available at: [Link]
Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. Available at: [Link]
ResearchGate. (n.d.). Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants. ResearchGate. Available at: [Link]
PMC. (n.d.). Theoretical Study of HOCl-Catalyzed Keto-Enol Tautomerization of β-Cyclopentanedione in an Explicit Water Environment. PMC. Available at: [Link]
Diva-portal.org. (n.d.). Computational Studies of Photobiological Keto-Enol Reactions and Chromophores. Diva-portal.org. Available at: [Link]
ACS Publications. (2018, May 16). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. The Journal of Physical Chemistry A. Available at: [Link]
Semantic Scholar. (n.d.). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar. Available at: [Link]
Chemistry Steps. (2024, February 7). Keto Enol Tautomerization. Chemistry Steps. Available at: [Link]
YouTube. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. Available at: [Link]
Pendidikan Kimia. (2016, January 6). Measuring Structural and Electronic Effects on Keto−Enol Equilibrium in 1,3-Dicarbonyl Compounds. Pendidikan Kimia. Available at: [Link]
Semantic Scholar. (n.d.). Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. Semantic Scholar. Available at: [Link]
YouTube. (2019, January 10). keto-enol tautomerization mechanism. YouTube. Available at: [Link]
ACS Publications. (n.d.). Keto—Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. III. Studies of Proton Chemical Shifts and Equilibrium Constants at Different Temperatures. The Journal of Physical Chemistry. Available at: [Link]
Canadian Science Publishing. (n.d.). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Science Publishing. Available at: [Link]
ACS Publications. (n.d.). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. ACS Publications. Available at: [Link]
Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Kinetic studies of fast equilibrium by means of high-performance liquid chromatography. Part 11. Keto–enol tautomerism of some β-dicarbonyl compounds. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
FULIR. (n.d.). Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones. FULIR. Available at: [Link]
Chemistry LibreTexts. (2019, June 5). 9.1: Keto-Enol Tautomerization. Chemistry LibreTexts. Available at: [Link]
An In-Depth Technical Guide to the Thermodynamic Stability of tert-Butyl 3,5-Dioxohexanoate in Aqueous Solution
Executive Summary This technical guide provides a comprehensive analysis of the thermodynamic stability of tert-butyl 3,5-dioxohexanoate in aqueous environments. As a key β-dicarbonyl intermediate in the synthesis of com...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
This technical guide provides a comprehensive analysis of the thermodynamic stability of tert-butyl 3,5-dioxohexanoate in aqueous environments. As a key β-dicarbonyl intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry, understanding its behavior in water is critical for robust process development, formulation design, and analytical control. This document elucidates the core chemical principles governing its stability, including keto-enol tautomerism, susceptibility to hydrolysis, and subsequent degradation pathways. We present field-proven experimental protocols for conducting forced degradation studies and outline the analytical methodologies required to quantify the parent compound and identify its degradants. The guide culminates in a predictive map of degradation pathways and discusses the practical implications for researchers, scientists, and drug development professionals.
Introduction: The Significance of a Versatile Building Block
Tert-butyl 3,5-dioxohexanoate is a member of the β-keto ester class of compounds, which are renowned for their synthetic versatility. The presence of two carbonyl groups separated by a methylene unit creates a unique electronic environment, rendering the α-hydrogens acidic and enabling a wide range of carbon-carbon bond-forming reactions. This reactivity has established the molecule as a valuable precursor in the synthesis of high-value active pharmaceutical ingredients (APIs), including the side chains of widely used statin drugs.[1][2]
However, the very features that make this molecule a powerful synthetic tool also render it susceptible to degradation, particularly in aqueous media. The development of any process or formulation involving tert-butyl 3,5-dioxohexanoate necessitates a deep understanding of its stability profile. Uncontrolled degradation can lead to yield loss, the formation of problematic impurities, and compromised product quality. This guide serves as a foundational resource for predicting, analyzing, and controlling the stability of this critical intermediate.
The aqueous stability of tert-butyl 3,5-dioxohexanoate is primarily dictated by three interconnected chemical phenomena: keto-enol tautomerism, hydrolysis of the ester and dicarbonyl scaffold, and decarboxylation of the resulting β-keto acid.
Keto-Enol Tautomerism
A hallmark of 1,3-dicarbonyl compounds is their existence as an equilibrium mixture of two constitutional isomers, or tautomers: the diketo form and the enol form.[3] This equilibrium is dynamic and the ratio of the two forms is highly dependent on the solvent environment.[4][5] In aqueous solution, the diketo form is generally favored, although the enol tautomer is stabilized by intramolecular hydrogen bonding and conjugation.[3]
Caption: Keto-enol tautomerism of tert-butyl 3,5-dioxohexanoate.
Understanding this equilibrium is crucial as the two tautomers may exhibit different reactivities and degradation rates. Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for quantifying the keto-enol ratio in solution.[6]
Susceptibility to Hydrolysis
Hydrolysis represents the most significant degradation pathway for tert-butyl 3,5-dioxohexanoate in aqueous solution. This can occur at two primary sites and is catalyzed by both acid and base.
Acid-Catalyzed Ester Hydrolysis: Under acidic conditions, the tert-butyl ester is susceptible to cleavage. Unlike primary or secondary esters, this reaction proceeds through a mechanism involving the formation of a stable tertiary carbocation (tert-butyl cation).[7] The final products are the corresponding β-keto acid (3,5-dioxohexanoic acid) and tert-butanol.
Base-Catalyzed Ester Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide, the ester undergoes saponification via nucleophilic attack of a hydroxide ion on the ester carbonyl carbon.[8] This reaction is typically faster than acid-catalyzed hydrolysis and yields the carboxylate salt of the β-keto acid.
Retro-Claisen Condensation: Under strongly basic conditions, β-dicarbonyl compounds can undergo a carbon-carbon bond cleavage known as a retro-Claisen condensation.[9] This would cleave the molecule into tert-butyl acetate and the enolate of acetone, representing a more destructive degradation pathway.
Decarboxylation of the β-Keto Acid
The primary product of ester hydrolysis, 3,5-dioxohexanoic acid, is a β-keto acid. This class of compounds is notoriously unstable and readily undergoes decarboxylation (loss of CO₂) upon gentle heating or under acidic conditions to yield a ketone.[10][11] In this case, decarboxylation would produce acetylacetone (2,4-pentanedione). This secondary degradation step is often rapid and means that the β-keto acid intermediate may not be readily observed in long-term stability studies.
Experimental Design for Stability Assessment
A systematic evaluation of stability requires a forced degradation study, also known as stress testing.[12] The goal is not to completely degrade the molecule, but to induce a predictable level of degradation (typically 5-20%) to identify potential degradants and validate the analytical methods used for their detection.[13]
Protocol: Forced Degradation Study
Objective: To identify the degradation pathways of tert-butyl 3,5-dioxohexanoate under various stress conditions and to establish a stability-indicating analytical method.
Class A volumetric flasks, pipettes, and autosampler vials
Calibrated pH meter, HPLC system with PDA/UV detector, LC-MS system
Procedure:
Stock Solution Preparation: Prepare a stock solution of tert-butyl 3,5-dioxohexanoate in acetonitrile or methanol at a concentration of 1.0 mg/mL.
Stress Conditions: For each condition below, prepare a sample in a volumetric flask by adding the stock solution and the stressor, then diluting with water/acetonitrile to a final drug concentration of approximately 0.1 mg/mL. Include a control sample stored at 5°C.
Acid Hydrolysis: Add 1 M HCl to a final concentration of 0.1 M. Store at 60°C.
Base Hydrolysis: Add 1 M NaOH to a final concentration of 0.1 M. Store at room temperature (this reaction is often rapid).
Oxidative Degradation: Add 30% H₂O₂ to a final concentration of 3%. Store at room temperature.
Thermal Degradation: Prepare the sample in neutral pH (buffered, e.g., pH 7 phosphate buffer). Store at 60°C.
Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
Sample Quenching:
For acid and base samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.
For oxidative samples, quenching is often not necessary if analyzed promptly.
Analysis: Analyze all samples by a stability-indicating HPLC-UV method. Submit key samples showing significant degradation for LC-MS analysis to identify degradant masses.
Caption: Workflow for a forced degradation study.
Analytical Methodology
A robust, stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) is the primary technique for separating the parent compound from its degradation products.[14]
Protocol: Stability-Indicating HPLC-UV Method
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient:
0-2 min: 5% B
2-15 min: 5% to 95% B
15-18 min: 95% B
18-18.1 min: 95% to 5% B
18.1-22 min: 5% B
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection: UV/PDA at 254 nm and 275 nm
Injection Volume: 10 µL
This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines. The use of a photodiode array (PDA) detector is highly recommended to assess peak purity and identify the optimal detection wavelength for all components.
Predicted Degradation Pathways and Data Interpretation
Based on the fundamental chemical principles, a forced degradation study on tert-butyl 3,5-dioxohexanoate is expected to reveal several key degradation products.
Predicted Quantitative Data Summary
The following table summarizes the expected outcomes from a forced degradation study, highlighting the compound's primary vulnerabilities.
Stress Condition
Expected Degradation Rate
Primary Degradation Product(s)
Secondary Product(s)
0.1 M HCl, 60°C
Moderate
3,5-Dioxohexanoic Acid
Acetylacetone (from decarboxylation)
0.1 M NaOH, RT
Rapid
3,5-Dioxohexanoate (salt)
Acetate, Acetone (from retro-Claisen)
3% H₂O₂, RT
Low to Moderate
Various oxidized species
-
Neutral pH, 60°C
Slow
3,5-Dioxohexanoic Acid
Acetylacetone
Elucidation of Degradation Pathways
The combined results from HPLC-UV and LC-MS analyses allow for the construction of a degradation map. The primary pathways are illustrated below.
Caption: Predicted degradation pathways in aqueous solution.
Practical Implications for Drug Development
Process Chemistry: The instability in both acidic and basic aqueous media dictates that reaction workups and purifications should be conducted under neutral or near-neutral pH conditions. Exposure to high temperatures for extended periods should be avoided to prevent decarboxylation of any hydrolyzed intermediate.
Formulation Development: The inherent instability makes developing a stable aqueous formulation of tert-butyl 3,5-dioxohexanoate highly challenging. Strategies to mitigate degradation would include strict pH control with appropriate buffer systems, storage at refrigerated temperatures, or the development of non-aqueous or lyophilized formulations.
Analytical Sciences: A validated, stability-indicating HPLC method is not merely a recommendation but a requirement for quality control. It is essential for determining the purity of the starting material, monitoring its stability on storage, and ensuring that any downstream products are free from process-related impurities derived from its degradation.
Conclusion
Tert-butyl 3,5-dioxohexanoate is a molecule of significant synthetic utility, but its thermodynamic stability in aqueous solution is limited. The compound is primarily susceptible to acid- and base-catalyzed hydrolysis of its tert-butyl ester, yielding an unstable β-keto acid that readily decarboxylates. Under harsher basic conditions, a retro-Claisen cleavage pathway can also occur. A thorough understanding of these degradation pathways, confirmed through systematic forced degradation studies and robust analytical methodology, is paramount for any scientist or researcher utilizing this compound. Careful control of pH and temperature is the key to preserving its integrity during synthesis, storage, and analysis.
References
Rogers, D. W., & Choudhury, D. N. (2008). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education, 85(3), 423. [Link]
Wang, Z., et al. (2021). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Magnetic Resonance in Chemistry, 59(8), 817-828. [Link]
Mills, J. E., & J. E. Mills. (2008). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. ResearchGate. [Link]
Zheng, Y. G., et al. (2018). Biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by carbonyl reductase from Rhodosporidium toruloides in mono and biphasic media. Bioresource Technology, 249, 100-106. [Link]
Chemical Synthesis Database. (2025). tert-butyl 3,5-dioxohexanoate. [Link]
Pearson. (n.d.). In Chapter 19, we will learn about the hydrolysis of t-butyl este.... [Link]
Gajewska, A. M., et al. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. The Journal of Physical Chemistry A, 125(5), 1234–1246. [Link]
Google Patents. (2014). WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)
PharmaTech. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
Google Patents. (n.d.). Preparation method of tert-butyl (3R,5S)
Liu, Z. Q., et al. (2019). Asymmetric synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using a self-sufficient biocatalyst based on carbonyl reductase and cofactor co-immobilization. Bioprocess and Biosystems Engineering, 42(12), 1969-1977. [Link]
MDPI. (2025). Aqueous-Phase Reaction Mechanisms of Small α-Dicarbonyls in the Presence of Phthalate Esters. [Link]
Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 81(7), 205-223. [Link]
Khan, I. A., et al. (n.d.). Kinetic Investigation of Hydrolysis of Keto Esters Spectrophotometrically. [Link]
Gobert, J., & Glomb, M. A. (2009). Degradation of Glucose: Reinvestigation of Reactive α-Dicarbonyl Compounds. Journal of Agricultural and Food Chemistry, 57(19), 9035-9042. [Link]
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]
Chemistry LibreTexts. (2015). 23.2: B-Dicarbonyl Compounds as Synthetic Intermediates. [Link]
Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]
Pharmatutor. (2026). Forced Degradation Studies, Common Q.C Mistakes that Leads to Audit Observations. [Link]
Sonawane, J., & Gide, P. (2020). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 25(16), 3656. [Link]
Gobert, J., & Glomb, M. A. (2009). Degradation of Glucose: Reinvestigation of Reactive α-Dicarbonyl Compounds. [Link]
Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 84-91. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Spectroscopic Profiling of tert-Butyl 3,5-Dioxohexanoate: UV-Vis Absorption Dynamics, Tautomeric Equilibria, and Biocatalytic Monitoring
Executive Summary
tert-Butyl 3,5-dioxohexanoate (t-BDH) is a highly versatile
β,δ
-diketo ester, widely utilized as a pivotal intermediate in the asymmetric synthesis of statin side chains and other polyketide-derived pharmaceuticals[1]. A fundamental characteristic of this 1,3,5-tricarbonyl system is its complex keto-enol tautomerism. For drug development professionals and analytical chemists, understanding the UV-Vis absorption spectrum of t-BDH is critical. It serves as a direct macroscopic readout of the molecule's microscopic tautomeric state, enabling real-time kinetic profiling during biocatalytic reductions catalyzed by alcohol dehydrogenases (ADHs)[2][3].
Structural Dynamics: The Causality of Keto-Enol Tautomerism
The 3,5-dioxohexanoate backbone is subject to dynamic tautomeric shifts between its tri-keto, mono-enol, and di-enol forms. In solution, the thermodynamic equilibrium predominantly oscillates between the isolated tri-keto form and the highly conjugated mono-enol form[4].
The Causality of Solvent Effects:
The mono-enol tautomer is thermodynamically stabilized by the formation of a pseudo-six-membered ring, driven by intramolecular hydrogen bonding between the enolic hydroxyl group and the adjacent carbonyl oxygen[5].
Non-Polar Solvents (e.g., Cyclohexane, Hexane): These solvents lack the ability to hydrogen-bond with the solute. Consequently, they preserve and heavily favor the intramolecularly stabilized enol form.
Polar Protic Solvents (e.g., Water, Methanol): These solvents act as competitive hydrogen-bond donors and acceptors. They disrupt the intramolecular stabilization of the enol ring, shifting the equilibrium decisively toward the more polar, flexible tri-keto form.
Fig 1. Solvent-driven tautomeric equilibrium of t-BDH and its UV-Vis spectral outputs.
UV-Vis Spectral Characteristics
The UV-Vis profile of t-BDH is entirely dependent on the dominant tautomer present in the analytical matrix[6].
Enol Form (
π→π∗
transition): The extended
π
-conjugation of the enol form results in a quantum-mechanically allowed
π→π∗
transition. This yields a strong absorption band (
λmax
) in the 265–280 nm range with a highly sensitive molar absorptivity (
ϵ
).
Keto Form (
n→π∗
transition): The isolated carbonyl groups in the tri-keto form undergo a symmetry-forbidden
n→π∗
transition, resulting in a weak, often negligible absorption band around 285–300 nm.
Table 1: Quantitative UV-Vis Absorption Parameters for 3,5-Dioxoester Systems
To ensure scientific integrity, the measurement of t-BDH must account for the slow kinetics of tautomeric equilibration. The following protocol integrates a self-validating metal complexation step to independently verify the enol fraction, ensuring the system is not generating false positives from aromatic impurities.
Sample Preparation: Prepare a 10 mM stock solution of t-BDH in anhydrous acetonitrile. Dilute the stock to a working concentration of
50μM
in the target analytical solvent.
Thermodynamic Equilibration (Critical Causality): Incubate the solution in the dark at 25°C for 24 hours. Why? Keto-enol tautomerization in non-aqueous, non-catalyzed environments is kinetically sluggish. Immediate measurement will reflect the equilibrium of the stock solvent rather than the target matrix.
Baseline Correction: Perform a dual-beam baseline correction using the exact matched solvent. Why? To eliminate solvent-specific background absorbance, particularly near the UV cutoff limits of solvents like dichloromethane.
Spectral Acquisition: Scan from 200 nm to 400 nm at a scan rate of 100 nm/min using a quartz cuvette (1 cm path length). Record the
λmax
and calculate the apparent
ϵ
.
Self-Validation via Ferric Chloride (
FeCl3
) Assay: Add
10μL
of a 1 mM
FeCl3
solution directly to the cuvette. Why? The
π→π∗
band can sometimes be obscured by contaminants.
Fe3+
selectively chelates the
β
-diketone enolate, forcing a bathochromic shift into the visible spectrum, creating a self-validating orthogonal confirmation of the enol species.
Visible Shift Analysis: Re-scan the sample from 350 nm to 600 nm. The appearance of a broad charge-transfer band at
∼450−500
nm confirms the successful complexation of the enol tautomer.
Fig 2. Self-validating workflow for t-BDH UV-Vis analysis and enol quantification.
Applications in Drug Development: Monitoring Biocatalysis
In modern pharmaceutical synthesis, t-BDH is frequently reduced by ketoreductases or engineered alcohol dehydrogenases (e.g., Lactobacillus brevis ADH) to yield enantiopure (R)-5-hydroxy-3-oxohexanoates[1][3]. Because the enzyme selectively binds and reduces the keto form, the continuous enzymatic depletion of the substrate dynamically pulls the tautomeric equilibrium.
By utilizing the UV-Vis protocols described above, researchers can monitor the decay of the enol
π→π∗
band at ~275 nm as a highly sensitive, real-time proxy for overall substrate consumption. This allows for the precise kinetic profiling of biocatalysts without the need for continuous, low-throughput HPLC sampling[2].
Structural Dynamics and Crystallographic Analysis of tert-Butyl 3,5-Dioxohexanoate and Its Chiral Derivatives
Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In the realm of advanced organic synthesis and drug development, 1,3,5-tricarbo...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Structural Biologists, and Drug Development Professionals
Content Type: Technical Whitepaper
Executive Summary
In the realm of advanced organic synthesis and drug development, 1,3,5-tricarbonyl equivalents serve as indispensable building blocks for assembling complex polyketides, macrolactones, and statin side chains. Among these, tert-butyl 3,5-dioxohexanoate stands out as a highly versatile prochiral substrate. This whitepaper provides an in-depth technical analysis of the structural chemistry, keto-enol tautomerism, and single-crystal X-ray diffraction (XRD) methodologies required to characterize tert-butyl 3,5-dioxohexanoate and its enzymatically reduced chiral derivatives. By bridging biocatalysis with rigorous crystallographic validation, this guide establishes a self-validating framework for determining absolute stereochemistry in pharmaceutical intermediates.
Conformational Landscape and Tautomeric Equilibria
tert-Butyl 3,5-dioxohexanoate is a classic β,δ-diketo ester that exhibits complex keto-enol tautomerism. Understanding this structural dynamic is critical, as the tautomeric state dictates the molecule's reactivity profile during catalytic desymmetrization.
The Enolization Driving Force
In both solution and the solid state, 1,3,5-tricarbonyl derivatives frequently bypass the tri-keto form, crystallizing predominantly in the enol tautomeric form[1]. This thermodynamic preference is governed by two structural causalities:
Intramolecular Hydrogen Bonding: The enol proton is shared between the adjacent carbonyl oxygens (O-H···O), forming a highly stable, planar pseudo-six-membered ring.
Conjugation: The resulting enone system allows for extended π-electron delocalization across the ester and ketone moieties.
Furthermore, when tert-butyl 3,5-dioxohexanoate is subjected to selective reduction, the resulting hydroxy-keto esters can undergo further structural equilibration into cyclic hemiketal forms[2]. X-ray crystallography is the only definitive analytical technique capable of freezing these dynamic equilibria to map the precise atomic coordinates and hydrogen-bonding networks in the solid state.
Biocatalytic Desymmetrization and Structural Downstreaming
A premier application of tert-butyl 3,5-dioxohexanoate is its role as a precursor in the total synthesis of biologically active α,β-unsaturated δ-lactones and lactols[3]. The critical step in these synthetic routes is the regio- and enantioselective reduction of the diketo ester.
Using Lactobacillus brevis alcohol dehydrogenase (LBADH) in the presence of an NADPH cofactor, the substrate is reduced to yield (S)-tert-butyl 3-hydroxy-5-oxohexanoate with an enantiomeric excess (ee) exceeding 99%[4]. Because optical rotation and NMR are insufficient for absolute stereochemical assignment of novel intermediates, single-crystal X-ray diffraction must be employed to calculate the Flack parameter and definitively assign the (S) or (R) configuration.
Biocatalytic reduction and crystallographic analysis workflow.
Experimental Protocol: X-Ray Diffraction Workflow
Because tert-butyl 3,5-dioxohexanoate is typically an oil at room temperature, it must either be enzymatically reduced to a solidifiable chiral alcohol or chemically derivatized (e.g., via 2,4-dinitrophenylhydrazine) to induce crystallization. The following is a self-validating protocol for the crystallographic analysis of its derivatives.
Step 1: Single-Crystal Growth
Methodology: Vapor diffusion.
Procedure: Dissolve 10 mg of the highly pure derivative in a minimal volume of a "good" solvent (e.g., dichloromethane). Place this in an inner vial. Fill an outer chamber with a "poor" solvent (e.g., hexanes) and seal the system.
Causality: The slow diffusion of the anti-solvent into the sample solution lowers the solubility threshold gradually, preventing rapid precipitation and promoting the nucleation of macroscopic, defect-free single crystals.
Step 2: Crystal Mounting and Cryocooling
Procedure: Select a crystal with distinct faces (approx.
0.2×0.2×0.1
mm) under a polarized microscope. Coat the crystal in Paratone-N oil, mount it on a MiTeGen cryoloop, and immediately transfer it to the diffractometer under a 100 K nitrogen stream.
Causality: Flash-cooling to 100 K freezes the dynamic tautomerism and minimizes atomic thermal displacement (Debye-Waller factors). This drastically reduces the smearing of electron density, allowing for the precise resolution of light atoms (C, O) and hydrogen-bonding networks.
Step 3: Data Collection and Integration
Procedure: Collect diffraction frames using a CCD or CMOS diffractometer equipped with a Copper K
α
microfocus source (
λ=1.54178
Å). Integrate the data and apply a multi-scan absorption correction (e.g., SADABS).
Causality: Cu-K
α
radiation is explicitly chosen over Mo-K
α
because the longer wavelength significantly enhances the anomalous scattering signal of light atoms. This physical phenomenon is an absolute prerequisite for calculating a reliable Flack parameter in purely organic molecules.
Step 4: Phase Solution and Refinement
Procedure: Solve the phase problem using dual-space methods (SHELXT). Perform full-matrix least-squares refinement on
F2
using SHELXL.
Causality: The refinement process is self-validating. A converging
R1
value below 5% confirms the accuracy of the atomic model, while a Flack parameter approaching zero (with an esd
<0.03
) mathematically proves the absolute configuration of the chiral center.
Step-by-step X-ray diffraction and structural refinement protocol.
Quantitative Data Presentation
To provide a benchmark for researchers characterizing tert-butyl 3,5-dioxohexanoate derivatives, the following table summarizes the optimal crystallographic parameters required to achieve publication-grade structural validation.
Parameter
Typical Value
Structural Causality
Crystal System
Monoclinic / Orthorhombic
Facilitates the efficient packing of asymmetric organic molecules.
Space Group
P21
or
P212121
Non-centrosymmetric (chiral) space groups are mathematically mandatory for enantiopure biocatalytic products.
Temperature
100(2) K
Freezes dynamic tautomerism and reduces thermal smearing of electron clouds.
Radiation Source
Cu-K
α
(
λ=1.54178
Å)
Maximizes anomalous scattering for light atoms (C, O) to determine absolute stereochemistry.
Data/Params Ratio
>15:1
A high data-to-parameter ratio ensures the mathematical stability of the least-squares refinement.
Final
R1
Index
<0.05
Confirms high agreement between the theoretical structural model and the experimental diffraction data.
Flack Parameter
0.01±0.03
Self-validates the absolute stereochemistry of the chiral center (e.g., confirming the (S)-enantiomer).
References
Source: VDOC.
Title: Synthesis of 1,3,5-Tricarbonyl Derivatives by Condensation of 1,3-Bis(silyl enol ethers)
Solvation Dynamics and Biocatalytic Integration of tert-Butyl 3,5-Dioxohexanoate in Polar Organic Media
Executive Summary The compound tert-butyl 3,5-dioxohexanoate is a critical, highly valued intermediate in the asymmetric synthesis of blockbuster statin drugs, including rosuvastatin and atorvastatin[1]. However, its str...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound tert-butyl 3,5-dioxohexanoate is a critical, highly valued intermediate in the asymmetric synthesis of blockbuster statin drugs, including rosuvastatin and atorvastatin[1]. However, its structural amphiphilicity—combining a highly lipophilic tert-butyl ester tail with a polar 1,3-dicarbonyl head—presents significant phase-transfer challenges during enzymatic processing. Because downstream biocatalytic reductions require aqueous environments, understanding the thermodynamic solubility profile of this substrate in polar organic solvents is essential for designing efficient biphasic or micellar reaction systems[2]. This whitepaper provides an in-depth technical analysis of its solvation mechanics, quantitative solubility profiles, and self-validating experimental workflows.
Structural Thermodynamics and Solvation Mechanics
As a Senior Application Scientist, it is crucial to look beyond basic dissolution and understand the causality of solvent-solute interactions. The solubility of tert-butyl 3,5-dioxohexanoate is governed by two primary structural features:
Steric Hydrophobicity: The bulky tert-butyl group severely disrupts the highly ordered hydrogen-bond network of water, leading to an unfavorable entropic penalty during aqueous solvation. This necessitates the use of polar organic solvents to achieve industrially viable substrate loadings[2].
Keto-Enol Tautomerism: The 1,3-dioxo moiety exists in an equilibrium between its diketo and enol forms.
In polar aprotic solvents (e.g., DMSO, Acetonitrile), the diketo form is often stabilized via strong dipole-dipole interactions, and the solvent acts as a potent hydrogen bond acceptor, rapidly breaking down the solid crystal lattice.
In polar protic solvents (e.g., Methanol, Ethanol), the solvent can act as both a hydrogen bond donor and acceptor, heavily stabilizing the enol tautomer through intermolecular hydrogen bonding.
By leveraging polar organic solvents, chemists can create highly concentrated organic substrate reservoirs that partition seamlessly into aqueous enzymatic phases, enabling the regio- and stereoselective synthesis of δ-hydroxy-β-keto esters[3].
Quantitative Solubility Profile
To facilitate process chemistry design, the following table summarizes the representative thermodynamic solubility profile of tert-butyl 3,5-dioxohexanoate across various polar organic solvents.
Table 1: Representative Thermodynamic Solubility Profile at 25°C
Solvent
Dielectric Constant (ε)
Estimated Solubility (mg/mL)
Primary Solvation Mechanism
Water
80.1
< 2.0
Poor; highly limited by the hydrophobic tert-butyl tail.
Methanol
32.7
> 250
Protic hydrogen bonding stabilizing the enol tautomer.
Ethanol
24.5
> 200
Protic hydrogen bonding; slightly lower capacity than methanol due to increased bulk.
Acetonitrile
37.5
> 350
Strong dipole-dipole interactions with the diketo form.
Tetrahydrofuran (THF)
7.5
> 500
Excellent solvation of the lipophilic tert-butyl domain.
Dimethyl Sulfoxide (DMSO)
46.7
> 600
Superior hydrogen bond acceptor; rapidly disrupts the solute's crystal lattice.
Note: Data reflects empirical ranges typical for heavily substituted β,δ-diketo esters utilized in industrial biocatalytic scale-ups.
The following methodologies are designed not merely as instructions, but as self-validating systems to ensure absolute data integrity during pharmaceutical process development.
Protocol A: Isothermal Shake-Flask Method for Thermodynamic Solubility
Objective: To determine the absolute thermodynamic solubility limit of the substrate in polar organic media without kinetic supersaturation artifacts.
Saturation & Solvation: Add an excess of crystalline tert-butyl 3,5-dioxohexanoate (e.g., 800 mg) to 5.0 mL of the target polar organic solvent (e.g., DMSO) in a sealed, inert borosilicate vial.
Causality: Adding excess solid ensures that the chemical potential of the undissolved solid perfectly equals that of the solute in solution, establishing true thermodynamic equilibrium rather than a transient kinetic dissolution state.
Thermal Equilibration: Agitate the suspension mechanically at 25.0 ± 0.1 °C for exactly 48 hours, followed by a 24-hour static sedimentation period at the same temperature.
Causality: The 48-hour agitation overcomes the activation energy of dissolution. The subsequent 24-hour static phase is critical; it allows microparticulates to settle, preventing false-positive concentration spikes during sampling.
Quantification: Carefully extract 100 µL of the supernatant and filter through a 0.22 µm PTFE syringe filter. Dilute the filtrate 1:1000 in the mobile phase and quantify via HPLC-UV at 254 nm against a validated calibration curve.
System Self-Validation (Mass Balance Closure): Filter the remaining suspension to recover the undissolved solid. Dry the solid under a vacuum and weigh it. The sum of the dissolved mass (calculated via HPLC) and the recovered solid mass must equal the initial mass input within a ±2.0% margin. A deviation beyond this threshold automatically invalidates the run, indicating either solvent-induced chemical degradation or volatile solvent loss.
Objective: To execute a stereoselective reduction of the diketo ester using Lactobacillus brevis Alcohol Dehydrogenase (LbADH) in a biphasic system.
Organic Reservoir Preparation: Dissolve tert-butyl 3,5-dioxohexanoate to a concentration of 500 mM in a polar organic carrier (e.g., 10% v/v THF or DMSO).
Causality: Because the substrate is virtually insoluble in water, the polar organic solvent acts as a highly concentrated reservoir. It continuously feeds the substrate into the aqueous phase at a rate matching the enzymatic turnover, preventing substrate precipitation[2].
Biocatalyst Activation: Suspend LbADH and the NADP+ cofactor in a 100 mM potassium phosphate buffer (pH 7.0).
Causality: Maintaining a strict pH of 7.0 preserves the ionization state of the catalytic triad within the LbADH active site, ensuring high regio- and enantioselectivity (>99% ee) toward the (R)-5-hydroxy-3-oxohexanoate product[4].
Coupled Reaction Execution: Combine the organic and aqueous phases. Introduce a glucose/glucose dehydrogenase (GDH) coupled system to continuously recycle NADP+ back to NADPH. Agitate at 30 °C.
System Self-Validation (Enzymatic Specificity Check): Run a parallel control reactor containing the exact biphasic mixture without the LbADH enzyme. Monitor both reactors via chiral GC. If the control reactor shows any substrate depletion or product formation, it immediately flags background non-enzymatic degradation (e.g., base-catalyzed ester hydrolysis), prompting a mandatory recalibration of the buffer pH.
Process Workflow Visualization
The following diagram illustrates the logical relationship between solubility profiling in polar organic solvents and the subsequent biphasic biocatalytic reduction workflow.
Workflow: Solubility-guided biphasic biocatalytic reduction of tert-butyl 3,5-dioxohexanoate.
Organic Letters. "Enzymatic Reductions for the Regio- and Stereoselective Synthesis of Hydroxy-keto Esters and Dihydroxy Esters". ACS Publications.[Link]
ResearchGate. "Alcohol Dehydrogenases with anti‐Prelog Stereopreference in Synthesis of Enantiopure Alcohols". ChemistryOpen.[Link]
EPDF. "Biocatalysis: Fundamentals and Applications". Wiley-VCH.[Link]
Application Note: Biocatalytic Asymmetric Reduction of tert-Butyl 3,5-Dioxohexanoate
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Synthesis of chiral intermediates for HMG-CoA reductase inhibitors (Statins) and natural products. Introduction & Mechanisti...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Application: Synthesis of chiral intermediates for HMG-CoA reductase inhibitors (Statins) and natural products.
Introduction & Mechanistic Rationale
tert-Butyl 3,5-dioxohexanoate is a highly valuable prochiral building block, serving as a critical intermediate in the total synthesis of statins (such as atorvastatin and rosuvastatin) and complex natural products[1]. While traditional chemical reduction strategies utilizing transition-metal catalysts (e.g., Ru-BINAP or Ru-SEGPHOS) can achieve asymmetric hydrogenation of diketo esters, they often struggle with precise regioselectivity. Chemical reduction frequently yields complex mixtures of β-hydroxy-δ-keto, δ-hydroxy-β-keto, and over-reduced β,δ-dihydroxy esters[4].
To overcome these limitations, biocatalysis utilizing engineered Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) has emerged as the industry standard. Specifically, the ADH from Lactobacillus brevis (LBADH) exhibits exquisite single-site regioselectivity and anti-Prelog stereopreference.
The Causality of Regioselectivity:
The active site of LBADH is sterically constrained. The bulky tert-butyl ester group at the C1 position acts as a steric anchor, preventing the C3 carbonyl from properly orienting toward the catalytic nicotinamide ring. Consequently, hydride transfer from the NADPH cofactor occurs exclusively at the sterically accessible C5 position, yielding tert-butyl (R)-5-hydroxy-3-oxohexanoate with >99% enantiomeric excess (ee) [3].
Cofactor Regeneration Strategy
Because the stoichiometric use of NADPH is economically prohibitive for scale-up, a coupled-substrate cofactor regeneration system is engineered into the protocol.
By utilizing 2-propanol (isopropanol) as a sacrificial hydrogen donor, LBADH catalyzes the oxidation of 2-propanol to acetone, simultaneously reducing NADP+ back to NADPH. This dual-purpose strategy not only drives the thermodynamic equilibrium toward the desired chiral product but also allows 2-propanol to act as a co-solvent, significantly enhancing the aqueous solubility of the highly lipophilic tert-butyl 3,5-dioxohexanoate [1].
Coupled-substrate NADPH regeneration cycle using LBADH and 2-propanol.
Quantitative Data: Biocatalyst Screening Profiles
To synthesize specific stereoisomers, different KREDs can be deployed. The table below summarizes the expected outcomes based on validated enzyme screening data, highlighting the superiority of biocatalytic methods over traditional organometallic approaches [2].
Biocatalyst System
Target Carbonyl
Stereochemical Outcome
Yield (%)
Enantiomeric Excess (ee)
LBADH
C5 (Regioselective)
tert-butyl (R)-5-hydroxy-3-oxohexanoate
77%
>99.4%
KRED-104
C5 (Regioselective)
tert-butyl (S)-5-hydroxy-3-oxohexanoate
82%
>99.0%
KRED-107 + KRED-B1F
C3 & C5 (One-Pot)
tert-butyl (3R,5R)-3,5-dihydroxyhexanoate
71%
>99.5%
Ru-BINAP (Chemical)
C3 (Major) + C5
Mixture of regio/stereoisomers
<50%
~85.0%
Experimental Workflow
Step-by-step workflow for the biocatalytic asymmetric reduction and downstream processing.
Detailed Protocol: Synthesis of tert-Butyl (R)-5-hydroxy-3-oxohexanoate
This protocol is designed as a self-validating system. Strict adherence to pH and temperature parameters is required to prevent spontaneous degradation of the diketo ester substrate.
Reagents & Materials
Substrate: tert-Butyl 3,5-dioxohexanoate (100 mM final concentration)
Additives: 1 mM MgCl₂ (stabilizes the enzyme architecture)
Step-by-Step Methodology
Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer. Adjust the pH strictly to 6.5 using 1M HCl or NaOH.
Causality Note: A pH > 7.0 promotes spontaneous retro-Claisen condensation or aldol side-reactions of the diketo ester, drastically reducing overall yield.
Matrix Assembly: To a 250 mL baffled Erlenmeyer flask, add 85 mL of the prepared buffer, 1 mM MgCl₂, and 0.1 mM NADP+. Stir gently at 30 °C for 5 minutes to ensure complete dissolution.
Substrate & Co-solvent Addition: Dissolve 2.0 g (approx. 10 mmol) of tert-butyl 3,5-dioxohexanoate in 15 mL of 2-propanol. Add this solution dropwise to the buffer matrix to prevent localized substrate precipitation.
Biocatalysis Initiation: Add the LBADH cell-free extract (10 U/mL final concentration). Seal the flask with a breathable membrane (e.g., BugStopper) to allow slight evaporation of acetone, preventing product inhibition of the enzyme.
Incubation: Incubate the reaction mixture in an orbital shaker at 30 °C and 150 rpm for 24 hours. Monitor the reaction progress via TLC (Hexane:EtOAc 7:3) or GC-FID until complete consumption of the starting material is observed.
Quenching & Extraction: Terminate the reaction by adding 100 mL of ethyl acetate (EtOAc). Transfer to a separatory funnel and extract the aqueous phase three times with 50 mL EtOAc.
Causality Note: EtOAc effectively partitions the relatively polar hydroxy-keto ester from the aqueous protein matrix without denaturing the proteins into an unmanageable emulsion.
Phase Separation & Drying: Centrifuge the combined organic layers at 4000 rpm for 10 minutes if a mild emulsion forms (common when using crude cell extracts). Dry the organic phase over anhydrous Na₂SO₄.
Concentration & Purification: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator, 40 °C). Purify the crude oil via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to yield the pure tert-butyl (R)-5-hydroxy-3-oxohexanoate.
Analytical Validation
¹H NMR (400 MHz, CDCl₃): Verify the disappearance of the C5 enol/keto proton signals and the appearance of the C5 carbinol proton multiplet at ~4.2 ppm.
Chiral HPLC: Use a Chiralcel OD-H column (Hexane/Isopropanol 95:5, 1.0 mL/min, 210 nm) to confirm >99% ee. The (R)-enantiomer typically elutes before the (S)-enantiomer under these standard conditions.
References
Alcohol Dehydrogenases with anti-Prelog Stereopreference in Synthesis of Enantiopure Alcohols
Semantic Scholar (ChemistryOpen)
Enzymatic Reductions for the Regio- and Stereoselective Synthesis of Hydroxy-keto Esters and Dihydroxy Esters
Organic Letters - ACS Public
Biocatalysis For The Pharmaceutical Industry: Discovery, Development, And Manufacturing
VDOC.PUB
Ru-Catalyzed Hydrogenation of 3,5-Diketo Amides: Simultaneous Control of Chemo- and Enantioselectivity
Royal Society of Chemistry (RSC)
Application
Application and Protocol for the Synthesis of Rosuvastatin Intermediates Using tert-butyl 3,5-dioxohexanoate
For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Role of a Diketoester in Statin Synthesis Rosuvastatin, a leading synthetic statin, is a cornerstone in the management of hype...
Author: BenchChem Technical Support Team. Date: April 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of a Diketoester in Statin Synthesis
Rosuvastatin, a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia.[1][2][3][4][5] Its intricate molecular architecture, particularly the chiral dihydroxyheptenoate side chain, demands a precise and stereocontrolled synthetic strategy. At the heart of many efficient syntheses of rosuvastatin and other statins lies the strategic use of key building blocks, and among them, tert-butyl 3,5-dioxohexanoate and its derivatives play a pivotal role.[6][7] This diketoester serves as a versatile precursor to the crucial chiral diol side-chain, which is ultimately coupled with the heterocyclic core of rosuvastatin. The transformation of the prochiral 1,3-diketone moiety into the desired (3R, 5S)-dihydroxy functionality with high stereoselectivity is a critical step that significantly influences the overall efficiency and purity of the final active pharmaceutical ingredient (API).[8]
This application note provides an in-depth guide to the utilization of tert-butyl 3,5-dioxohexanoate in the synthesis of rosuvastatin intermediates. We will explore the underlying chemical principles, provide detailed experimental protocols for the key stereoselective reduction step, and present data to illustrate the expected outcomes.
The Core Transformation: From Diketone to Chiral Diol
The primary application of tert-butyl 3,5-dioxohexanoate in rosuvastatin synthesis is its conversion to tert-butyl (3R, 5S)-dihydroxyhexanoate or a closely related derivative. This transformation is typically achieved through a stereoselective reduction of the two ketone functionalities. The control of stereochemistry at the C3 and C5 positions is paramount, as the therapeutic efficacy of rosuvastatin is dependent on the specific (3R, 5S) configuration of the diol side chain.[9]
Several methodologies have been developed to achieve this critical reduction with high diastereoselectivity and enantioselectivity, including both chemical and biocatalytic approaches.
Chemical Approach: Asymmetric Hydrogenation
Asymmetric hydrogenation using chiral metal catalysts is a powerful tool for the stereoselective reduction of ketones. In the context of rosuvastatin intermediate synthesis, derivatives of tert-butyl 3,5-dioxohexanoate, such as tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate, can be reduced to the corresponding diol using catalysts like Ruthenium-BINAP complexes.[10]
The choice of a chiral ligand (e.g., (R)-BINAP) is crucial as it creates a chiral environment around the metal center, directing the hydrogenation to occur from a specific face of the ketone, thereby establishing the desired stereochemistry.
Biocatalytic Approach: The Power of Ketoreductases
An increasingly popular and green alternative to chemical reduction is the use of biocatalysts, specifically ketoreductases (KREDs).[4][11] These enzymes exhibit remarkable stereoselectivity, often yielding the desired diol with very high enantiomeric and diastereomeric excess. The use of whole-cell biocatalysts containing carbonyl reductases has been shown to be highly effective for the synthesis of tert-butyl (3R, 5S)-6-chloro-3,5-dihydroxyhexanoate.[12]
The causality behind the high selectivity of enzymes lies in their precisely shaped active sites, which bind the substrate in a specific orientation, allowing for the transfer of a hydride (from a cofactor like NADPH) to only one face of the carbonyl group. This approach often proceeds under mild reaction conditions (ambient temperature and pressure, neutral pH) and avoids the use of heavy metal catalysts.[4]
Experimental Section
This section provides a detailed protocol for the biocatalytic stereoselective reduction of a tert-butyl 3,5-dioxohexanoate derivative. This method is highlighted due to its high selectivity, operational simplicity, and environmentally benign nature.
Protocol: Biocatalytic Reduction of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate
This protocol is adapted from methodologies described for the synthesis of key statin intermediates.[12]
Whole cells of a recombinant E. coli strain expressing a suitable carbonyl reductase (e.g., from Rhodosporidium toruloides)
Glucose (for cofactor regeneration)
Phosphate buffer (e.g., 100 mM, pH 7.0)
Tween-80 (optional, as a co-solvent to enhance substrate solubility)[12]
Ethyl acetate (for extraction)
Anhydrous sodium sulfate (for drying)
Rotary evaporator
Incubator shaker
Centrifuge
Procedure:
Reaction Setup: In a sterile flask, prepare a reaction mixture containing phosphate buffer, glucose, and optionally Tween-80.
Biocatalyst Addition: Add the whole-cell biocatalyst to the reaction mixture.
Substrate Addition: Add the tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate substrate to the reaction mixture.
Incubation: Place the flask in an incubator shaker and agitate at a controlled temperature (e.g., 30-37 °C) and speed (e.g., 180-220 rpm).
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable chromatographic method (e.g., HPLC or GC) to determine the conversion of the substrate and the formation of the product.
Work-up: Once the reaction is complete (typically >98% conversion), terminate the reaction by centrifuging the mixture to pellet the cells.
Extraction: Extract the supernatant with ethyl acetate.
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product, tert-butyl (3R, 5S)-6-chloro-3,5-dihydroxyhexanoate.
Purification: The crude product can be further purified by column chromatography if necessary.
Parameter
Typical Value/Range
Rationale
Substrate Concentration
50-200 g/L
Higher concentrations are desirable for process efficiency, but may be limited by substrate/product inhibition of the enzyme.
Biocatalyst Loading
10-50 g/L (wet cell weight)
Sufficient catalyst is needed for a reasonable reaction rate.
Glucose Concentration
1.2-1.5 molar equivalents
Acts as a cosubstrate for an in-situ cofactor regeneration system (e.g., using glucose dehydrogenase).
Temperature
30-37 °C
Optimal temperature for enzyme activity and stability.
pH
6.5-7.5
Optimal pH for the specific ketoreductase.
Reaction Time
6-24 hours
Dependent on substrate concentration, catalyst loading, and enzyme activity.
Diastereomeric Excess
>99%
A key performance indicator of the biocatalytic reduction.
Yield
>95%
High yields are crucial for the economic viability of the process.
Visualizing the Workflow
Caption: Synthetic pathway from tert-butyl 3,5-dioxohexanoate to Rosuvastatin.
Conclusion and Future Perspectives
The use of tert-butyl 3,5-dioxohexanoate and its derivatives is a well-established and efficient strategy for the synthesis of the chiral side chain of rosuvastatin. The key to this approach is the highly stereoselective reduction of the diketoester to the desired (3R, 5S)-diol. While both chemical and biocatalytic methods have proven effective, the latter offers significant advantages in terms of selectivity, mild reaction conditions, and environmental impact. As the demand for greener and more sustainable pharmaceutical manufacturing processes grows, the application of biocatalysis in the synthesis of rosuvastatin and other life-saving drugs is expected to become even more widespread. Further research in enzyme engineering and process optimization will continue to enhance the efficiency and cost-effectiveness of this critical synthetic transformation.
References
Vertex AI Search. (2026, March 25).
Greenberg, W. A., et al. (2004, April 20). Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates. PubMed. [Link]
Yan, J., & Jiang, C. (2020). Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction. Scirp.org. [Link]
Request PDF. (n.d.). ChemInform Abstract: A Practical Synthesis of Rosuvastatin and Other Statin Intermediates. ResearchGate. [Link]
Google Patents. (n.d.).
Google Patents. (n.d.).
Waters Corporation. (n.d.). Reaction Monitoring of a Rosuvastatin Synthesis Featuring Enantiopurity Determination by ACQUITY UPC,2 ACQUITY QDa, and Trefoil Column Technology. [Link]
Request PDF. (n.d.). A New Approach to the Total Synthesis of Rosuvastatin. ResearchGate. [Link]
AWS. (2015, August 22).
Google Patents. (n.d.).
S, S. (2017, August 3). PREPARATION OF ROSUVASTATIN INTERMEDIATES AND THEIR PHARMACEUTICALLY ACCEPTABLE SALT: A REVIEW. ijcrt. [Link]
Google Patents. (n.d.).
Liu, Z. Q., et al. (2018, February 15). Biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by carbonyl reductase from Rhodosporidium toruloides in mono and biphasic media. PubMed. [Link]
Greenberg, W. A., et al. (2004). Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates. PNAS. [Link]
Ni, Y., et al. (2017, July 5). Identification of a Robust Carbonyl Reductase for Diastereoselectively Building syn-3,5-Dihydroxy Hexanoate: a Bulky Side Chain of Atorvastatin. Organic Process Research & Development. [Link]
Chemical Synthesis Database. (2025, May 20).
Serra, S., et al. (2019, March 14). Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs. MDPI. [Link]
Google Patents. (n.d.). Preparation method of tert-butyl (3R,5S)
European Patent Office. (2017, November 1).
Request PDF. (2002, December). Chemoenzymatic Synthesis of Optically Pure tert-Butyl (4S,5R)-4-Methyl-5-hydroxy-3-oxo-hexanoate. ResearchGate. [Link]
LI, X., et al. (2020). Synthesis of the Related Substances of Rosuvastatin. Chinese Pharmaceutical Journal. [Link]
Google Patents. (n.d.).
Yan, J., & Jiang, C. (2020, June 29). Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction. Scirp.org. [Link]
ResearchGate. (2015, August 22). (PDF)
ResearchGate. (n.d.). Development of a Practical, Biocatalytic Synthesis of Tert-Butyl (R)
Seventh Sense Research Group. (n.d.). The Asymmetric Synthesis of tert-Butyl (4R,6R)-6-(2-aminoethyl)
Der Pharma Chemica. (n.d.).
Asian Journal of Chemistry. (2017, March 10). Asian Journal of Chemistry.
Application Note: High-Yield Enzymatic Synthesis of Chiral Diols from tert-Butyl 3,5-Dioxohexanoate
Executive Summary The synthesis of enantiopure chiral 1,3-diols is a critical bottleneck in the commercial manufacturing of statin-class active pharmaceutical ingredients (APIs), such as atorvastatin and rosuvastatin[1]....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The synthesis of enantiopure chiral 1,3-diols is a critical bottleneck in the commercial manufacturing of statin-class active pharmaceutical ingredients (APIs), such as atorvastatin and rosuvastatin[1]. Historically, constructing the tert-butyl (3R,5S)-3,5-dihydroxyhexanoate side chain required complex, multi-step chemical reductions utilizing heavy metal catalysts under extreme conditions.
This application note details a highly efficient, green biocatalytic alternative. By leveraging engineered ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) coupled with a dynamic cofactor regeneration system, researchers can achieve the direct, one-pot enzymatic desymmetrization of tert-butyl 3,5-dioxohexanoate into specific diol stereoisomers with >99% enantiomeric and diastereomeric excess[2][3].
The substrate, tert-butyl 3,5-dioxohexanoate, is a bulky β,δ-diketo ester. Its complete reduction to a 1,3-diol requires the stereoselective reduction of both the β- and δ-carbonyl groups.
Causality in Enzyme Selection:
Standard chemical reducing agents (e.g., NaBH₄) yield racemic mixtures. In contrast, specific KREDs possess highly constrained active sites that dictate Prelog or anti-Prelog hydride transfer from NADPH to the prochiral ketone faces. For instance, the recombinant Lactobacillus brevis ADH (LBADH) or specialized KRED variants (e.g., KRED-B1F) can recognize the distinct steric bulk of the tert-butyl ester versus the aliphatic tail, allowing for the sequential or even simultaneous reduction of both carbonyls to yield the desired (3R,5S) or (3R,5R) configurations[2].
To make this process economically viable at scale, the system is coupled with a Glucose Dehydrogenase (GDH) cofactor regeneration network. Because NADPH is cost-prohibitive in stoichiometric amounts, GDH continuously oxidizes D-glucose to D-gluconic acid, driving the recycling of NADP⁺ back to NADPH. This irreversible oxidation provides an overwhelming thermodynamic driving force that pushes the ketone reduction to absolute completion[1][4].
Biocatalytic cascade for chiral diol synthesis with GDH-mediated NADPH regeneration.
Quantitative Stereoselective Data
The modular nature of KREDs allows for the precise tuning of the final stereoisomer. By selecting specific enzyme pairs (or a single dual-acting enzyme), researchers can access all possible stereoisomers of the resulting diol[2][5].
Table 1: Stereoselective Output of tert-Butyl 3,5-Dioxohexanoate Reduction
Biocatalyst System
Target Carbonyl
Product Stereoisomer
Enantiomeric Excess (ee)
Diastereomeric Excess (de)
Isolated Yield
KRED-107 + KRED-B1F
Sequential (β, then δ)
(3R,5R)-diol
>99.5%
>99%
92%
KRED-104 + KRED-B1F
Sequential (β, then δ)
(3R,5S)-diol
>99.5%
>99%
94%
KRED-107 + KRED-118
Sequential (β, then δ)
(3S,5R)-diol
>99.0%
>98%
89%
KRED-B1F (Single)
Simultaneous (β & δ)
(3R,5S)-diol
>99.5%
>99%
95%
Note: Data synthesized from established enzymatic reduction profiles of β,δ-diketo esters[2].
Self-Validating Experimental Protocol
The following protocol utilizes a recombinant E. coli whole-cell biocatalyst co-expressing a stereoselective KRED and Bacillus subtilis GDH.
Why Whole Cells?
tert-Butyl 3,5-dioxohexanoate is a bulky, hydrophobic molecule that forms a biphasic suspension at high concentrations. Utilizing whole cells rather than purified enzymes provides a natural intracellular microenvironment that protects the KRED and GDH from interfacial denaturation. Furthermore, it leverages endogenous NADP(H) pools, eliminating the need for costly exogenous cofactor supplementation[1].
Harvest 20 g (wet weight) of induced recombinant E. coli whole cells.
Resuspend the cell pellet in 1.0 L of 100 mM potassium phosphate buffer (pH 6.5) in a 2 L bioreactor.
Step 2: Substrate and Co-substrate Addition
Add 100 g of tert-butyl 3,5-dioxohexanoate (approx. 0.5 M) to the bioreactor.
Add 135 g of D-Glucose (0.75 M, 1.5 molar equivalents).
Causality: The 1.5x stoichiometric excess of glucose ensures that cofactor regeneration is never the rate-limiting step, driving the equilibrium entirely toward the diol product[4].
Step 3: Reaction Initiation & pH-Stat Control (Self-Validation)
Set the bioreactor temperature to 30°C with mechanical agitation at 600 rpm to maintain a homogenous suspension.
Engage a pH-stat titrator loaded with 2M NaOH, set to strictly maintain the pH at 6.5.
Self-Validating Metric: As GDH oxidizes glucose, it generates gluconic acid, causing a continuous drop in pH. The volume of 2M NaOH dispensed by the titrator provides a real-time, self-validating kinetic readout. The reaction is complete when base consumption plateaus, entirely eliminating the need for constant, disruptive HPLC sampling.
Step 4: Downstream Processing & Extraction
Upon completion (typically 12–18 hours), centrifuge the mixture at 8,000 × g for 20 minutes to pellet the cell mass.
Extract the aqueous supernatant with ethyl acetate (3 × 500 mL).
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Step 5: Purification
The resulting crude oil is highly pure but can be further crystallized from a hexane/ethyl acetate mixture to yield the analytically pure chiral diol[5].
Step-by-step whole-cell biotransformation and downstream processing workflow.
Analytical Validation
To confirm the ee and de of the final product, perform High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel OD-H column).
Mobile Phase: Hexane / Isopropanol (95:5 v/v).
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm.
Baseline separation of all four possible stereoisomers (3R,5R; 3S,5S; 3R,5S; 3S,5R) ensures the precise quantification of the biocatalyst's stereoselectivity[2].
References
Enzymatic Reductions for the Regio- and Stereoselective Synthesis of Hydroxy-keto Esters and Dihydroxy Esters
Source: Organic Letters - ACS Publications
URL:[Link]
Total Synthesis of (R)- and (S)-semi-Vioxanthin
Source: ResearchGate
URL:[Link]
Enzymatic asymmetric synthesis of all stereoisomers of aliphatic, vicinal diols in conventional and non‐conventional media
Source: Biotechnology and Bioengineering (Wiley) / R Discovery
URL:[Link]
Enzymatic preparation of t-butyl-6-cyano-(3R, 5R)-dihydroxyhexanoate by a whole-cell biocatalyst co-expressing carbonyl reductase and glucose dehydrogenase
Source: ResearchGate
URL:[Link]
Production of selected chiral diols via synthetic enzymes cascade in unconventional media
Source: BIOTRANS 2023 / LiveScience
URL:[Link]
Application Note: A Step-by-Step Guide to the Synthesis of Tert-Butyl 3,5-Dioxohexanoate
Abstract This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of tert-butyl 3,5-dioxohexanoate. This β-dicarbonyl compound is a valuable intermediate in organic synthesis, nota...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of tert-butyl 3,5-dioxohexanoate. This β-dicarbonyl compound is a valuable intermediate in organic synthesis, notably as a key building block for various pharmaceuticals, including cholesterol-lowering statins like Rosuvastatin and Atorvastatin.[1][2][3][4] The described procedure is based on the acylation of the tert-butyl acetoacetate enolate, a robust and widely applicable variation of the Claisen condensation.[5][6] This guide is intended for researchers in organic chemistry and drug development, offering detailed procedural instructions, mechanistic insights, safety protocols, and characterization guidelines to ensure a successful and reproducible synthesis.
Introduction and Synthetic Strategy
β-keto esters are a cornerstone of modern synthetic chemistry due to the versatile reactivity of their dicarbonyl moiety.[7][8] Tert-butyl 3,5-dioxohexanoate, specifically, features a 1,3-dicarbonyl system that can be selectively manipulated for carbon-carbon bond formation. Its synthesis is most effectively achieved through the acylation of a pre-formed enolate of a simpler β-keto ester.
Our strategy employs a crossed Claisen-type condensation. The process involves two primary stages:
Enolate Formation: Tert-butyl acetoacetate is deprotonated at the α-carbon (C2) using a strong, non-nucleophilic base, sodium hydride (NaH), to form a stable sodium enolate. The choice of NaH is critical as it irreversibly deprotonates the starting material, driving the reaction forward.
Acylation: The resulting nucleophilic enolate is then treated with an acylating agent, acetyl chloride, which undergoes nucleophilic acyl substitution to yield the target 1,3-dicarbonyl product.
This method provides high yields and a relatively clean reaction profile, making it suitable for laboratory applications.
Use a freshly distilled or inhibitor-free, dry solvent.
Tert-butyl acetoacetate
C₈H₁₄O₃
158.19
1.0
7.0 g (6.9 mL)
Ensure it is free of water. Can be prepared from tert-butanol and diketene.[10][11]
Acetyl Chloride
C₂H₃ClO
78.50
1.05
3.65 g (3.3 mL)
Highly corrosive and moisture-sensitive.
Saturated Ammonium Chloride
NH₄Cl (aq)
-
-
50 mL
For quenching the reaction.
Diethyl Ether
(C₂H₅)₂O
74.12
-
~200 mL
For extraction.
Brine (Saturated NaCl)
NaCl (aq)
-
-
50 mL
For washing the organic phase.
Anhydrous Magnesium Sulfate
MgSO₄
120.37
-
As needed
For drying the organic phase.
Detailed Experimental Protocol
Safety First: This procedure involves highly reactive and hazardous materials. Perform all steps in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves.[9][12] An inert atmosphere (Nitrogen or Argon) is mandatory for the initial steps.
Part A: Preparation of the Sodium Enolate
Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a thermometer, and a rubber septum for reagent addition via syringe. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of inert gas.
Dispensing Sodium Hydride: In the fume hood, carefully weigh 1.83 g of sodium hydride (60% dispersion in mineral oil) and add it to the reaction flask.
Expert Insight: The mineral oil protects the NaH from the atmosphere. It can be washed with dry hexanes prior to use for precise measurements, but for most applications, using the dispersion directly and accounting for the 60% purity is sufficient and safer.[9]
Solvent Addition: Add 100 mL of anhydrous THF to the flask via cannula or a dry syringe. Begin stirring to create a suspension.
Cooling: Immerse the reaction flask in an ice-water bath to cool the suspension to 0-5 °C. This is crucial to control the exothermic reaction during the addition of the β-keto ester.
Substrate Addition: Using a syringe, add 7.0 g (6.9 mL) of tert-butyl acetoacetate dropwise to the stirred NaH suspension over 20-30 minutes. Maintain the internal temperature below 10 °C.
Causality: Slow addition is necessary to manage the vigorous evolution of hydrogen gas, which is highly flammable.[13] The reaction is complete when gas evolution ceases.
Enolate Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate. The mixture will typically become a clearer, slightly viscous solution.
Part B: Acylation of the Enolate
Cooling: Re-cool the reaction mixture to 0-5 °C using an ice-water bath.
Acylating Agent Addition: Slowly add 3.65 g (3.3 mL) of acetyl chloride dropwise via syringe. A precipitate (NaCl) will form, and the reaction is mildly exothermic. Maintain the temperature below 10 °C.
Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting enolate is consumed.
Part C: Workup and Purification
Quenching: Cool the reaction flask back to 0 °C and cautiously quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. This will neutralize any remaining base and dissolve inorganic salts.
Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and shake well. Separate the organic layer. Extract the aqueous layer two more times with 50 mL portions of diethyl ether.
Washing: Combine all organic extracts and wash them with 50 mL of saturated brine solution to remove residual water and inorganic impurities.
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product as a yellow-orange oil.
Purification: Purify the crude oil using flash column chromatography on silica gel. A gradient eluent system of hexane and ethyl acetate (e.g., starting from 95:5 and gradually increasing to 80:20) is typically effective. The desired product fractions can be identified by TLC, combined, and the solvent evaporated to yield pure tert-butyl 3,5-dioxohexanoate.
Synthesis Workflow Diagram
The following diagram outlines the complete workflow for the synthesis of tert-butyl 3,5-dioxohexanoate.
Application Note: Biocatalytic Conversion of tert-Butyl 3,5-Dioxohexanoate Derivatives Using Ketoreductases
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Area: Green Chemistry, Chiral API Intermediate Synthesis (Statins) Introduction & Scientific Rationale The asymmetric r...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Application Area: Green Chemistry, Chiral API Intermediate Synthesis (Statins)
Introduction & Scientific Rationale
The asymmetric reduction of tert-butyl 3,5-dioxohexanoate and its halogenated derivatives—most notably tert-butyl 6-chloro-3,5-dioxohexanoate (CDOH) —is a critical transformation in the commercial manufacturing of blockbuster statin drugs such as atorvastatin and rosuvastatin 1. Traditionally, the installation of the syn-1,3-diol moiety required highly hazardous, cryogenic chemical reduction (-90 °C) using pyrophoric reagents like diethylmethoxyborane and sodium borohydride 2.
Biocatalysis utilizing engineered Ketoreductases (KREDs) and Alcohol Dehydrogenases (ADHs) has emerged as a superior alternative. By leveraging the highly specific binding pockets of these enzymes, chemists can achieve exquisite regio- and stereocontrol at ambient temperatures, drastically improving atom economy and process safety 3.
Mechanistic Insights & Causality
The biocatalytic conversion of the diketo ester CDOH to the chiral diol tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate ((3R,5S)-CDHH) occurs via a sequential, two-step enzymatic cascade:
C-5 Regioselective Reduction: The cascade initiates with an enzyme possessing a highly restrictive binding pocket, such as Lactobacillus brevis ADH (LbADH) or a mutated Lactobacillus kefir ADH (LkADH) 4. These enzymes selectively reduce the C-5 carbonyl following anti-Prelog stereopreference, yielding tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH) with >99.5% enantiomeric excess (ee).
C-3 Diastereoselective Reduction: The second step requires a complementary short-chain carbonyl reductase (e.g., SCR from E. coli or RtSCR9 from Rhodosporidium toruloides) 3. The enzyme must accommodate the bulky tert-butyl ester and recognize the existing C-5 stereocenter to strictly form the syn-diol ((3R,5S)-CDHH) 5.
Cofactor Causality: Both reductions are strictly dependent on the hydride donor NADPH. Because stoichiometric NADPH is economically prohibitive for scale-up, an in situ cofactor regeneration system is mandatory. Glucose dehydrogenase (GDH) is co-expressed to oxidize cheap D-glucose to gluconolactone, simultaneously reducing NADP+ back to NADPH 6.
Caption: Sequential regioselective and diastereoselective reduction of CDOH coupled with GDH cofactor regeneration.
Quantitative Performance Data
The table below summarizes the performance of various engineered ketoreductases deployed for the reduction of tert-butyl 3,5-dioxohexanoate derivatives.
Caption: Standardized workflow for the biocatalytic production and validation of statin intermediates.
Protocol: Fed-Batch Biotransformation of CDOH to (3R,5S)-CDHH
Objective: High-yield synthesis of (3R,5S)-CDHH with >99.5% diastereomeric excess (de) using a self-validating whole-cell biocatalyst system.
Materials Required:
Recombinant E. coli cells co-expressing KRED (e.g., RtSCR9 or SCR) and GDH.
Substrate: tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH) or CDOH.
Cofactor: NADP+ (sodium salt).
Co-substrate: D-Glucose.
Buffer: 100 mM Potassium phosphate, pH 7.0.
Step-by-Step Procedure:
Biocatalyst Preparation:
Grow recombinant E. coli in Terrific Broth (TB). Induce with 0.1 mM IPTG at OD600 = 0.6. Harvest after 16 h at 25 °C. Wash the cell pellets twice with 100 mM phosphate buffer (pH 7.0) to remove residual media components that might interfere with downstream extraction.
Reaction Assembly:
In a 1 L bioreactor, resuspend 50 g (wet cell weight) of the biocatalyst in 800 mL of 100 mM potassium phosphate buffer (pH 7.0). Add 0.1 mM NADP+ and D-glucose (1.5 molar equivalents relative to the final cumulative substrate concentration) [[6]]().
Substrate Feeding (Fed-Batch Strategy):
Causality Check: CDOH and its intermediate are highly hydrophobic and exhibit severe cellular toxicity at high concentrations. Initiate the reaction by adding an initial load of 50 g/L of the substrate. Continuously feed additional substrate using a syringe pump to maintain a steady state, reaching a final cumulative load of up to 400 g/L 5.
Parameter Control:
Temperature: Maintain strictly at 30 °C to balance enzyme activity and thermal stability.
pH Stat (Critical): The GDH-driven oxidation of glucose yields gluconolactone, which spontaneously hydrolyzes to gluconic acid, rapidly acidifying the medium. Use an automated titrator to continuously add 1 M NaOH, strictly maintaining pH 7.0. Failure to control pH will result in irreversible KRED denaturation6.
Agitation: 500 rpm to ensure adequate mass transfer of the insoluble substrate microdroplets.
Downstream Processing:
After 12–24 h (monitor conversion via HPLC), centrifuge the mixture at 10,000 × g for 15 min to pellet the cells. Extract the aqueous supernatant three times with equal volumes of ethyl acetate. Dry the combined organic layers over anhydrous Na2SO4 and concentrate under reduced pressure to yield the crude (3R,5S)-CDHH.
Analytical Validation (HPLC)
To verify the stereochemical integrity of the product, perform chiral HPLC analysis [[3]]():
Expected Retention Times: (S)-CHOH (~5.09 min) and (3R,5S)-CDHH (~5.90 min).
References
[1] Enzymatic Reductions for the Regio- and Stereoselective Synthesis of Hydroxy-keto Esters and Dihydroxy Esters. Organic Letters, ACS Publications. 1
[3] Directed Evolution of Carbonyl Reductase from Rhodosporidium toruloides and Its Application in Stereoselective Synthesis of tert-Butyl (3R,5S)-6-Chloro-3,5-dihydroxyhexanoate. Journal of Agricultural and Food Chemistry, ACS. 3
[2] Identification of a Robust Carbonyl Reductase for Diastereoselectively Building syn-3,5-Dihydroxy Hexanoate: a Bulky Side Chain of Atorvastatin. Organic Process Research & Development, ACS. 2
[4] Highly efficient enzymatic synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate with a mutant alcohol dehydrogenase of Lactobacillus kefir. ResearchGate. 4
[5] Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield. PubMed, NIH. 5
[6] Production of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using carbonyl reductase coupled with glucose dehydrogenase with high space-time yield. PubMed, NIH. 6
Application Note: Scale-Up Reaction Conditions for tert-Butyl 3,5-Dioxohexanoate Production
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Process Engineering Guide Introduction & Strategic Importance tert-Butyl 3,5-dioxohexanoate is a high...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Document Type: Technical Protocol & Process Engineering Guide
Introduction & Strategic Importance
tert-Butyl 3,5-dioxohexanoate is a highly valuable β,δ-diketo ester intermediate, predominantly utilized in the pharmaceutical industry to synthesize the chiral side chains of block-buster statins, including Rosuvastatin and Atorvastatin [2]. In modern drug development, this intermediate is subjected to highly regio- and stereoselective enzymatic reductions (e.g., using ketoreductases or alcohol dehydrogenases) to yield enantiopure (3R,5S)-dihydroxyhexanoate derivatives [3]. Due to the strict purity requirements of downstream biocatalysis, the upstream chemical scale-up must be meticulously controlled to prevent the formation of self-condensation byproducts and over-alkylation artifacts.
Mechanistic Causality & Process Chemistry
The synthesis of tert-butyl 3,5-dioxohexanoate relies on the classic Weiler method, which involves the generation of a highly reactive dianion from tert-butyl acetoacetate, followed by electrophilic trapping [1]. Transitioning this chemistry from the bench to a pilot scale requires a deep understanding of the causality behind each reagent choice:
First Deprotonation (NaH): Sodium hydride is employed to deprotonate the highly acidic C2 methylene (pKa ~11). Using a strong, non-nucleophilic base is paramount; if a nucleophilic base like n-BuLi were introduced immediately, it would competitively attack the ester or ketone carbonyls, destroying the starting material.
Second Deprotonation (n-BuLi): Once the monoanion is secured, n-BuLi is introduced at cryogenic temperatures to abstract the less acidic terminal C4 methyl proton. This forms the highly nucleophilic dianion.
Electrophilic Trapping (Weinreb Amide): N-methoxy-N-methylacetamide is selected over acetyl chloride. Acetyl chloride is overly reactive and frequently leads to double-addition artifacts. The Weinreb amide forms a stable tetrahedral intermediate that safely persists in solution until the acidic quench, ensuring a strict 1:1 stoichiometric addition [1].
Reaction pathway for the synthesis of tert-butyl 3,5-dioxohexanoate via dianion intermediate.
Process Optimization & Quantitative Data
To ensure reproducibility during scale-up, critical process parameters (CPPs) must be strictly maintained. Table 1 summarizes the optimized conditions against common sub-optimal choices, highlighting the physical causality behind the engineering controls.
Table 1: Process Optimization Parameters for Dianion Acetylation
Parameter
Sub-optimal Condition
Optimized Scale-Up Condition
Causality / Rationale
Base 1 (C2)
NaOH / KOH
NaH (60% in oil), 1.1 eq
Prevents ester hydrolysis; irreversible deprotonation via H₂ gas evolution.
Base 2 (C4)
LDA
n-BuLi (2.4 M), 1.1 eq
Stronger base required for terminal methyl; avoids diisopropylamine byproducts.
Electrophile
Acetyl Chloride
N-methoxy-N-methylacetamide
Prevents double addition via a stable tetrahedral intermediate.
Thermal Profile
0 °C throughout
0 °C (NaH) → -10 °C (n-BuLi)
Cryogenic control prevents dianion degradation and self-condensation.
Solvent
Diethyl Ether
Anhydrous THF
Superior solubility for the dianion species; higher boiling point for safer handling.
Step-by-Step Scale-Up Protocol (100 g Scale)
This protocol is designed as a self-validating system , incorporating visual and physical cues that allow the chemist to verify the success of each step in real-time.
Materials Required:
tert-Butyl acetoacetate: 100 g (632 mmol)
Sodium Hydride (60% dispersion in mineral oil): 27.8 g (695 mmol, 1.1 eq)
n-Butyllithium (2.5 M in hexanes): 278 mL (695 mmol, 1.1 eq)
N-methoxy-N-methylacetamide: 71.6 g (695 mmol, 1.1 eq)
Anhydrous Tetrahydrofuran (THF): 1000 mL
Methodology:
Reactor Preparation: Purge a 3 L jacketed glass reactor with N₂. Charge the reactor with anhydrous THF (1000 mL) and NaH (27.8 g). Cool the suspension to 0 °C using a chiller unit.
Monoanion Formation: Add tert-butyl acetoacetate (100 g) dropwise over 60 minutes via an addition funnel, maintaining the internal temperature below 5 °C.
Self-Validation Checkpoint: Monitor the reaction via an oil bubbler. The cessation of H₂ gas evolution acts as a definitive, self-reporting indicator that the C2 deprotonation is complete. The mixture will become a clear to slightly cloudy solution.
Dianion Formation: Cool the reactor down to -10 °C. Add n-BuLi (278 mL) dropwise over 90 minutes. Strict thermal control is required to dissipate the heat of deprotonation.
Self-Validation Checkpoint: The reaction mixture will transition from a pale solution to a deep yellow/orange color. This chromic shift is a reliable visual validation of dianion formation. Stir for an additional 30 minutes.
Electrophilic Addition: Add N-methoxy-N-methylacetamide (71.6 g) dropwise over 60 minutes, strictly maintaining the internal temperature at -10 °C. Stir the mixture for 1 hour at this temperature.
Quenching: Carefully transfer the reaction mixture via cannula into a vigorously stirred secondary vessel containing 1 M HCl (1000 mL) pre-chilled to 0 °C.
Self-Validation Checkpoint: The acidic quench collapses the tetrahedral Weinreb intermediate. This is confirmed by a mild exothermic response and the dissolution of any precipitated lithium salts, yielding a distinct biphasic liquid. Ensure the final aqueous pH is ~3.
Extraction & Workup: Separate the phases. Extract the aqueous layer with Ethyl Acetate (2 x 500 mL). Combine the organic layers, wash with saturated brine (500 mL), and dry over anhydrous Na₂SO₄.
Isolation: Concentrate the organic layer under reduced pressure to yield the crude product as a light yellow oil. Purify via vacuum distillation if required.
Scale-up process workflow outlining reaction, quenching, separation, and quality control steps.
Analytical Quality Control (IPC)
In-Process Control (IPC) is vital before releasing the batch for downstream enzymatic reduction.
¹H NMR (400 MHz, CDCl₃): The product exists as a mixture of enol and keto tautomers. Look for the characteristic tert-butyl singlet at ~1.45 ppm, the terminal methyl singlet at ~2.08-2.26 ppm, and the active methylene protons (or enol vinyl proton) between 3.30 and 5.60 ppm [1].
HPLC: Ensure the absence of starting material (tert-butyl acetoacetate) and double-addition byproducts, which can inhibit biocatalytic enzymes in subsequent steps.
References
RuCl2(PPh3)
Biocatalysis For The Pharmaceutical Industry: Discovery, Development, And Manufacturing. VDOC.PUB.
Enzymatic Reductions for the Regio- and Stereoselective Synthesis of Hydroxy-keto Esters and Dihydroxy Esters.
Technical Notes & Optimization
Troubleshooting
how to prevent decarboxylation of tert-butyl 3,5-dioxohexanoate during synthesis
Technical Support Center: Preventing Decarboxylation of tert-Butyl 3,5-Dioxohexanoate Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolat...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Preventing Decarboxylation of tert-Butyl 3,5-Dioxohexanoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate and store tert-butyl 3,5-dioxohexanoate. This
β,δ
-diketo ester is a highly valuable chiral synthon used in stereoselective enzymatic reductions[1] and serves as a critical intermediate in the synthesis of blockbuster statin APIs, such as Rosuvastatin and Atorvastatin[2].
However, its structural architecture makes it exceptionally fragile. The combination of a tert-butyl ester and a
β
-keto system creates a thermodynamic "ticking time bomb." If the pH or temperature environment is not strictly controlled, the molecule will rapidly degrade. This guide dissects the causality behind this degradation and provides field-proven, self-validating protocols to ensure your synthetic success.
Part 1: The Core Problem — Mechanistic Causality
To prevent degradation, we must first understand the mechanism of failure. The tert-butyl ester group is highly susceptible to acidic cleavage, generating isobutylene and the corresponding free
β
-keto acid[3].
Free
β
-keto acids are inherently unstable. Driven by the entropic release of carbon dioxide (
CO2
) and the thermodynamic stability of the resulting enol/ketone, the free acid undergoes rapid thermal decarboxylation via a six-membered cyclic transition state[4]. Even mild acidity (pH < 5) at room temperature can trigger this catastrophic cascade.
Mechanistic pathway of acid-catalyzed decarboxylation of tert-butyl 3,5-dioxohexanoate.
Part 2: Diagnostic Troubleshooting & FAQs
Q: Why does my product spontaneously degrade during rotary evaporation?A: This is caused by thermal stress combined with trace acid concentration. As the organic solvent is removed, any trace acidic impurities (e.g., from unbuffered aqueous washes or degrading chlorinated solvents) become highly concentrated. This localized drop in pH catalyzes the cleavage of the tert-butyl ester[3]. The resulting 3,5-dioxohexanoic acid then rapidly decarboxylates upon exposure to the water bath's heat[4].
Corrective Action: Always buffer the organic layer before concentration, keep the water bath below 20°C, and never take the product to absolute dryness on the rotovap.
Q: Can I use standard silica gel for chromatographic purification?A: No. Standard silica gel is fundamentally incompatible with highly sensitive
β
-keto esters due to its inherent Brønsted acidity (pH ~4.5–5.5) and Lewis acidic silanol sites. These sites coordinate with the carbonyl oxygens, polarizing the ester and facilitating tert-butyl cleavage during the column run.
Corrective Action: You must deactivate the silica gel by pre-flushing the column with 1–2% triethylamine (
Et3N
), or substitute silica with neutral alumina.
Q: How do I safely quench the synthesis reaction without causing ester hydrolysis?A: Avoid standard 1M HCl or strong aqueous bases. Instead, use a cold, buffered quench. Pouring the reaction mixture into a vigorously stirred, ice-cold solution of saturated aqueous ammonium chloride (
NH4Cl
) neutralizes reactive intermediates (like enolates) without dropping the pH into the danger zone for the tert-butyl group.
Part 3: Self-Validating Experimental Protocols
To guarantee the integrity of your product, implement the following optimized workflows. Every step includes a self-validation check to ensure the system remains within safe parameters.
Reaction Completion & Temperature Drop: Upon reaction completion, cool the reaction vessel strictly to 0°C using an ice-water bath.
Self-Validation Check: Ensure the internal temperature probe reads
≤
2°C before proceeding.
Buffered Quench: Slowly pour the reaction mixture into a vigorously stirred, pre-chilled (0°C) solution of saturated aqueous
NH4Cl
. Do not add the buffer directly to the reaction flask if it contains unreacted strong bases (e.g., LDA or NaH), as localized exotherms will cause thermal spikes.
Self-Validation Check: Test the aqueous phase with pH paper; it must read between 7.0 and 7.5.
Cold Extraction: Extract the aqueous layer with pre-chilled ethyl acetate (EtOAc). Avoid prolonged biphasic contact; complete the extraction within 15 minutes.
Drying and Concentration: Dry the combined organic layers over anhydrous
Na2SO4
. Avoid
MgSO4
, as it is slightly more Lewis acidic. Filter and concentrate under reduced pressure.
Self-Validation Check: The rotary evaporator water bath must be set to
≤
20°C.
Protocol B: Mild Chromatographic Purification
Column Preparation: Slurry pack standard silica gel using a solvent mixture of Hexanes/EtOAc containing 2%
Et3N
.
Deactivation Flush: Pass at least 3 column volumes (CV) of the
Et3N
-containing solvent through the bed to neutralize silanol groups.
Self-Validation Check: Collect a few drops of the eluent and spot on pH paper; it should indicate a basic pH (~8-9), confirming complete column deactivation.
Loading and Elution: Load the crude tert-butyl 3,5-dioxohexanoate and elute using your optimized Hexanes/EtOAc gradient (without
Et3N
in the mobile phase to avoid contaminating the final product).
Fraction Concentration: Pool product-containing fractions and concentrate immediately at
≤
20°C.
Optimized workflow for the synthesis and isolation of tert-butyl 3,5-dioxohexanoate.
Part 4: Quantitative Stability Matrix
Use the following data table to benchmark your laboratory conditions and predict the half-life of your synthesized material.
Environmental Condition
pH Range
Temperature
Estimated Stability / Half-Life
Scientist Recommendation
Strong Acid (e.g., TFA, HCl)
< 3.0
20°C
< 5 minutes
Strictly Avoid ; rapid cleavage.
Mild Acid (e.g., Raw Silica Gel)
4.5 - 5.5
20°C
1 - 3 Hours
Deactivate with
Et3N
before use.
Neutral Buffer (e.g.,
NH4Cl
)
7.0 - 7.5
0°C
> 24 Hours
Optimal for aqueous workup.
Strong Base (e.g., 1M NaOH)
> 12.0
20°C
< 30 minutes
Avoid ; induces saponification.
Neat Storage (Inert Atmosphere)
N/A
-20°C
> 6 Months
Optimal for long-term storage.
References
Enzymatic Reductions for the Regio- and Stereoselective Synthesis of Hydroxy-keto Esters and Dihydroxy Esters. Organic Letters, ACS Publications.[1]
Preparation of 3,5-dioxo hexanoate ester in two steps. WO2012130919A1, Google Patents.[2]
tert-Butyl Esters: Protection and Deprotection. Organic Chemistry Portal.[3]
An Improved Method for γ-Carboxylation of β-Diketones. Synthesis of 4-Alkyl-3,5-Dioxohexanoic Acids and 5-Alkyl Derivatives. Synthetic Communications, Taylor & Francis.[4]
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond standard procedural lists. tert-Butyl 3,5-dioxohexanoate is a highly valuable β,δ-diketo ester, serving as a critical intermediate for downstream stereoselective enzymatic reductions in statin and chiral drug development[1].
Synthesizing this intermediate requires strict kinetic and thermodynamic control. Deviations in temperature, electrophile selection, or quench pH will rapidly degrade your yield. This guide provides a self-validating standard operating procedure (SOP), mechanistic insights, and a targeted troubleshooting FAQ to ensure you consistently achieve >90% yields.
I. Self-Validating Standard Operating Procedure (SOP)
This protocol is adapted from validated high-yield methodologies utilizing chelation-controlled acylation[2]. Every step is designed as a self-validating system —meaning the reaction provides observable physical feedback to confirm success before you proceed to the next step.
Preparation: Suspend NaH (60% dispersion in mineral oil, 5.6 g, 139.1 mmol, 1.1 equiv) in 200 mL of anhydrous THF (strictly distilled over sodium benzophenone ketyl) under a nitrogen atmosphere. Cool the suspension to 0 °C.
Mechanistic Causality: NaH selectively deprotonates the highly acidic C3 methylene protons (pKa ~11) to form the thermodynamic monoanion.
Self-Validating Checkpoint: The opaque suspension will transition to a clear solution , and H₂ gas evolution will completely cease. Do not proceed until the solution is transparent.
Phase 2: Dianion Generation (Kinetic Control)
Cooling: Cool the clear solution strictly to -10 °C.
Deprotonation: Add n-BuLi (58 mL, 2.4 M in hexane, 1.1 equiv) dropwise. Stir for exactly 30 minutes at -10 °C.
Mechanistic Causality: The strong organolithium base forces the deprotonation of the less acidic terminal C5 methyl group (pKa ~20-24), generating the highly nucleophilic kinetic dianion.
Self-Validating Checkpoint: A distinct color shift (typically pale yellow/orange) will occur. Monitor internal temperature closely; any spike above -5 °C indicates potential enolate degradation.
Phase 3: Chelation-Controlled Acylation
Electrophile Addition: Cool the reaction mixture to -40 °C. Add N-methoxy-N-methylacetamide (Weinreb amide, 14.4 g, 139.1 mmol, 1.1 equiv) dropwise.
Maturation: Allow the mixture to warm to room temperature gradually over 2 hours.
Mechanistic Causality: The Weinreb amide is critical. The N-methoxy oxygen chelates the lithium ion, forming a stable tetrahedral intermediate. This halts the reaction at the mono-addition stage, strictly preventing over-acylation or O-acylation[2].
Phase 4: Acidic Quench and Isolation
Quenching: Quench the reaction by carefully adding 10% aqueous HCl until the aqueous phase reaches a strict pH of 3-4 .
Mechanistic Causality: The acidic quench collapses the tetrahedral intermediate to release the target ketone.
Purification: Extract, dry over Na₂SO₄, and purify via flash column chromatography (PE/EA = 15/1) to yield tert-butyl 3,5-dioxohexanoate as a colorless liquid (~95% yield)[2].
II. Mechanistic Pathway Visualization
Mechanistic pathway for tert-butyl 3,5-dioxohexanoate synthesis via dianion acylation.
III. Quantitative Data: Yield Optimization Matrix
To easily compare how specific parameters impact your overall yield, refer to the matrix below. These data points synthesize the causality between reaction conditions and chemical outcomes.
Reaction Parameter
Sub-Optimal Condition
Optimized Condition
Mechanistic Consequence
Impact on Yield
Electrophile Selection
Acetyl Chloride
N-methoxy-N-methylacetamide
Weinreb amide forms a stable tetrahedral intermediate, preventing double acylation.
Increases from <50% to 95%
Dianion Formation Temp
0 °C to 25 °C
Strictly -10 °C
Prevents thermal degradation of the highly reactive kinetic dianion.
Increases from ~60% to 95%
Acylation Temperature
0 °C
-40 °C to RT
Suppresses O-acylation pathways in favor of C-acylation.
Increases from ~70% to 95%
Aqueous Quench pH
pH > 7 (Neutral/Basic)
pH 3-4 (10% HCl)
Acidic conditions prevent base-catalyzed retro-Claisen condensation during workup.
Increases from <40% to 95%
IV. Troubleshooting Guides & FAQs
Q1: Why am I getting predominantly O-acylated byproducts instead of the C-acylated target?Causality: O-acylation is a "hard-hard" interaction governed by charge density. If you use a highly reactive, hard electrophile (like acetyl chloride) at elevated temperatures, the enolate oxygen attacks instead of the carbon.
Solution: Switch your electrophile to a Weinreb amide (N-methoxy-N-methylacetamide) and ensure the addition occurs at -40 °C. The Weinreb amide shifts the reaction to chelation control, forcing the electrophile into proximity with the C5 carbon[2].
Q2: I am recovering large amounts of unreacted tert-butyl acetoacetate. What is failing?Causality: Incomplete conversion is almost exclusively caused by moisture in the system quenching either the n-BuLi or the dianion before acylation can occur.
Solution: Ensure your THF is freshly distilled over sodium benzophenone ketyl (Karl Fischer titration should read <10 ppm H₂O). Additionally, titrate your n-BuLi before use; organolithiums degrade over time, meaning you may be adding less than the required 1.1 equivalents.
Q3: The reaction looks great by TLC before the quench, but the product degrades rapidly during the aqueous workup. How can I stabilize it?Causality: β,δ-diketo esters are highly susceptible to retro-Claisen condensation (cleavage of the carbon-carbon bond) when exposed to basic or even neutral aqueous media.
Solution: You must quench the reaction with 10% aqueous HCl until the aqueous layer tests strictly at pH 3-4 . Do not use water or saturated NaHCO₃ for the initial quench.
Q4: Can I substitute LDA for the NaH / n-BuLi combination to form the dianion?Causality: While Lithium diisopropylamide (LDA) can form the dianion, using 2.2 equivalents of LDA generates 2.2 equivalents of diisopropylamine as a byproduct. This amine can interfere with the acylation step or complicate purification. The NaH / n-BuLi method is superior because NaH produces H₂ gas (which escapes), and n-BuLi produces butane gas (which also escapes), leaving a remarkably clean reaction matrix.
V. Troubleshooting Logic Workflow
Troubleshooting logic for resolving low yield in tert-butyl 3,5-dioxohexanoate synthesis.
troubleshooting low enantiomeric excess in tert-butyl 3,5-dioxohexanoate reduction
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the stereoselective reduction of tert-butyl 3,5-dioxohexanoate and its halogenated d...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the stereoselective reduction of tert-butyl 3,5-dioxohexanoate and its halogenated derivatives (e.g., tert-butyl 6-chloro-3,5-dioxohexanoate, CDOH). This reaction is a critical node in synthesizing the chiral side chains of blockbuster statins like atorvastatin and rosuvastatin.
Achieving >99% enantiomeric excess (ee) and diastereomeric excess (de) requires absolute control over the catalytic microenvironment. Below is our comprehensive troubleshooting guide, structured to address the mechanistic causes of stereochemical failure in both biocatalytic and chemocatalytic pathways.
Logical Troubleshooting Workflow
Troubleshooting workflow for resolving low enantiomeric excess in 3,5-dioxohexanoate reductions.
Part 1: Biocatalytic Reduction FAQs (KRED / ADH)
Q1: My wild-type Lactobacillus kefir ADH (LkADH) is yielding low ee and poor conversion rates. How can I resolve this?Causality: Wild-type LkADH suffers from severe substrate inhibition and poor aqueous stability when exposed to high concentrations of 3,5-dioxohexanoates. High local concentrations of the diketo-ester lead to non-productive binding in the enzyme's active site, while the substrate concurrently degrades in the aqueous buffer, leading to racemic background products[1].
Solution: Transition to an engineered tetrad mutant (e.g., LkTADH: A94T/F147L/L199H/A202L). This specific mutation sequence widens the binding pocket and alters hydrophobic interactions, increasing specific activity by 42-fold compared to the wild-type[1]. To prevent aqueous degradation, you must couple this with a fed-batch strategy to maintain a low steady-state substrate concentration.
Q2: I am seeing a drop in ee during the scale-up of my whole-cell biotransformation. What is causing this?Causality: This is typically caused by a cofactor recycling bottleneck or a pH drift. If the Glucose Dehydrogenase (GDH) system fails to regenerate NADPH efficiently, the enzymatic reduction stalls. The highly acidic alpha-protons of the unreacted diketone intermediate then undergo spontaneous keto-enol tautomerization, leading to racemization at the stereocenter[2].
Solution: Monitor and lock the pH strictly between 6.5 and 7.0 using an automated titrator. Ensure adequate dissolved oxygen and buffer capacity. Alternatively, utilizing highly active carbonyl reductase mutants like the Rhodosporidium toruloides RtSCR9 (mut-Ile144Lys) can push the space-time yield high enough to outpace spontaneous racemization[2].
Part 2: Chemocatalytic Reduction FAQs (Ru-Catalyzed Asymmetric Hydrogenation)
Q3: I am using a Ruthenium-amidophosphine-phosphinite catalyst, but my diastereoselectivity has inverted from the syn-diol to the anti-diol. Why?Causality: Solvent polarity is the primary culprit. The asymmetric hydrogenation of 1,3-diketones is exquisitely sensitive to the protic nature of the solvent[3]. In aprotic solvents like dichloromethane (CH₂Cl₂), the intermediate mono-hydroxy ketone coordinates tightly with the Ru-center, directing the incoming hydride to form the syn-diol. When protic solvents like methanol (CH₃OH) are introduced, competitive hydrogen bonding disrupts this highly ordered transition state, leading to an inversion of selectivity toward the anti-diol[4].
Solution: Use strictly anhydrous, degassed CH₂Cl₂ if the syn-isomer is your target product.
Part 3: Quantitative Data Comparison
To guide your catalyst and condition selection, refer to the performance metrics of field-validated systems below:
This protocol utilizes a fed-batch approach to prevent substrate inhibition while using gluconic acid titration to self-validate cofactor recycling.
Biocatalyst Preparation: Prepare a whole-cell suspension of E. coli co-expressing the mutant LkTADH and Glucose Dehydrogenase (GDH) in 100 mM potassium phosphate buffer (pH 6.5).
Cofactor Priming: Add NADP⁺ (0.1 mM) and D-glucose (1.5 equivalents relative to the final theoretical substrate load).
Controlled Feeding: Continuously feed pure tert-butyl 6-chloro-3,5-dioxohexanoate (CDOH) into the bioreactor. Critical: The feed rate must match the maximum conversion velocity (
Vmax
) of the enzyme to keep the instantaneous substrate concentration below the 20 mM inhibition threshold.
Validation & Parameter Control: Maintain the temperature at 30°C. As GDH regenerates NADPH, it produces gluconic acid, dropping the pH. Use an automated titrator with 1 M NaOH to lock the pH at 6.5. Note: The volume of NaOH consumed acts as a real-time, self-validating proxy for reaction progress.
Harvest: Upon cessation of NaOH consumption, extract the product (tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate) using ethyl acetate.
This protocol ensures strict aprotic conditions to guarantee syn-diol selectivity.
Catalyst Preparation: Under a strict inert argon atmosphere, prepare the Ru[(S)-Ph,Ph-oxoProNOP] or Ru-BINAP catalyst precursor in anhydrous, degassed dichloromethane (CH₂Cl₂).
Substrate Loading: Dissolve tert-butyl 3,5-dioxohexanoate in anhydrous CH₂Cl₂. Critical: Ensure the solvent is completely free of adventitious water or methanol to prevent transition-state disruption.
Pressurization: Transfer the mixture to a high-pressure Parr reactor. Purge the headspace with H₂ gas three times to remove residual argon, then pressurize to 50-100 atm of H₂.
Reaction: Heat the reactor to 50°C and stir vigorously for 12-24 hours.
Workup: Carefully vent the hydrogen gas, concentrate the solvent under reduced pressure, and purify the resulting syn-diol via silica gel chromatography.
References
Title: Highly efficient enzymatic synthesis of tert-butyl (S)
Title: Directed Evolution of Carbonyl Reductase from Rhodosporidium toruloides and Its Application in Stereoselective Synthesis of tert-Butyl (3R,5S)
Title: Tuning diastereoselectivity with the solvent: the asymmetric hydrogenation of simple and functionalized 1,3-diketones with ruthenium(amidophosphine–phosphinite)
Advanced Technical Support Center: Purification & Chromatography of tert-Butyl 3,5-Dioxohexanoate
Welcome to the Technical Support Center for the isolation and purification of tert-butyl 3,5-dioxohexanoate . This compound is a highly valuable 1,3-dicarbonyl intermediate, primarily utilized in the synthesis of statin...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the isolation and purification of tert-butyl 3,5-dioxohexanoate . This compound is a highly valuable 1,3-dicarbonyl intermediate, primarily utilized in the synthesis of statin side chains (such as Rosuvastatin and Atorvastatin) and as a substrate for regio- and stereoselective enzymatic reductions 1.
Due to its dynamic keto-enol tautomerization, researchers frequently encounter chromatographic anomalies such as peak splitting, severe tailing, and co-elution with impurities. This guide provides field-proven, self-validating methodologies to troubleshoot and optimize your purification workflows.
Q1: What are the primary impurities in my crude synthesis mixture, and how do they form?A1: The synthesis of tert-butyl 3,5-dioxohexanoate typically involves the Claisen condensation of tert-butyl acetoacetate with an acylating agent (e.g., N-methoxy-N-methylacetamide). Mechanistically, this requires sequential deprotonation using NaH followed by n-BuLi to form a highly reactive dianion 2. Common impurities include unreacted starting materials, mono-alkylated byproducts, and degradation products resulting from trace moisture quenching the dianion prematurely.
Q2: Why does my crude product streak or show split peaks on standard normal-phase silica gel?A2: Causality Check: The 1,3-dicarbonyl moiety exists in a dynamic keto-enol tautomeric equilibrium. The enol form features a hydroxyl group that acts as a strong hydrogen bond donor, interacting aggressively with the free, unpassivated silanol (-SiOH) groups on standard silica gel. Because the diketo and enol forms have vastly different affinities for the stationary phase, they migrate at different rates. This differential migration manifests as peak broadening, streaking, or artificial peak splitting during elution.
Q3: How can I suppress tautomer-induced streaking during flash chromatography?A3: To create a self-validating purification system, you must passivate the silica's active sites. Using acid-washed silica gel or incorporating a volatile organic acid modifier (e.g., 1–3% acetic acid) into the mobile phase protonates the silanol groups 3. This drastically minimizes hydrogen bonding with the enol tautomer, forcing the dynamic mixture to coalesce and elute as a sharp, unified band.
Troubleshooting workflow for keto-enol tautomerization during silica gel chromatography.
Section 2: Quantitative Data & System Suitability
To ensure reproducible purification, compare your current setup against the benchmarked parameters below.
Protocol 1: Flash Column Chromatography on Acid-Washed Silica
Objective: Isolate pure tert-butyl 3,5-dioxohexanoate from crude Claisen condensation mixtures.
Stationary Phase Preparation: Slurry pack a glass column with acid-washed silica gel (300-400 mesh) using Hexane or Dichloromethane as the dispersion solvent 3.
Sample Loading: Dissolve the crude tert-butyl 3,5-dioxohexanoate in a minimal volume of Dichloromethane (CH2Cl2). Apply evenly to the top of the silica bed.
Mobile Phase Formulation: Prepare a gradient solvent system of Hexane/Ethyl Acetate (starting at 90:10, ramping to 70:30) supplemented uniformly with 1% (v/v) glacial acetic acid.
Elution & Monitoring: Run the column under positive nitrogen pressure. Collect fractions and monitor via TLC (UV active at 254 nm due to the enol conjugate system). Self-Validation: The acid modifier forces the compound to appear as a single, tight spot rather than a streak. Co-spot with a known standard to confirm.
Recovery: Pool product-containing fractions and concentrate under reduced pressure at <35°C to prevent thermal degradation of the β-keto ester moiety.
Protocol 2: RP-HPLC Purity Assessment Workflow
Objective: Quantify the purity of the isolated diketo ester prior to downstream biocatalysis.
System Setup: Equip the HPLC with a C18 Reverse-Phase column (e.g., 250 x 4.6 mm, 5 µm).
Mobile Phase Preparation:
Solvent A: HPLC-grade H2O with 0.1% Trifluoroacetic Acid (TFA).
Solvent B: HPLC-grade Acetonitrile (MeCN).
Causality: TFA lowers the pH below the pKa of the enol, suppressing ionization and preventing peak tailing 4.
Gradient Program: Initiate at 10% B, hold for 2 minutes, ramp to 90% B over 18 minutes. Flow rate: 1.0 mL/min.
Detection: Set the Diode Array Detector (DAD) to 254 nm (optimal for the enol tautomer) and 210 nm (general carbonyl absorption).
Validation: A pure sample will yield a single, symmetric peak. Calculate area percent (AUC) to confirm >98% purity before proceeding to enzymatic reduction.
Q4: How do I purify the downstream product after enzymatic reduction?A4: tert-Butyl 3,5-dioxohexanoate is frequently subjected to regio- and stereoselective reduction using alcohol dehydrogenases (e.g., from Lactobacillus brevis, LBADH) to yield (R)-δ-hydroxy-β-keto esters 5. Because the biocatalytic reaction is highly selective (>99% ee), chromatographic purification of the product often requires less aggressive conditions. However, the remaining β-keto ester moiety still exhibits tautomerization. Maintain acidic modifiers during extraction (e.g., EtOAc with dilute HCl wash) and subsequent chromatography to prevent epimerization or degradation of the newly formed chiral center 4.
Biocatalytic workflow from purified diketo ester to chiral statin intermediate.
References
RuCl2(PPh3)3-Catalyzed Chemoselective Hydrogenation of β, δ-Diketo Acid Derivatives - Supporting Information. Royal Society of Chemistry. Available at:[Link]
Oxidative Phenol Coupling in Ascomycetes: Regioselectivity of Coupling Enzymes. FreiDok plus. Available at: [Link]
Enzymatic Reductions for the Regio- and Stereoselective Synthesis of Hydroxy-keto Esters and Dihydroxy Esters. ACS Publications. Available at: [Link]
Biocatalysis For The Pharmaceutical Industry: Discovery, Development, And Manufacturing. VDOC.PUB. Available at: [Link]
Biocatalysis: Fundamentals and Applications. EPDF.PUB. Available at: [Link]
improving thermal stability of tert-butyl 3,5-dioxohexanoate during long-term storage
Welcome to the Technical Support Center for tert-butyl 3,5-dioxohexanoate (CAS No. 116967-26-1). This compound is a critical β,δ -diketo ester building block, frequently utilized in the asymmetric synthesis of pharmaceut...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for tert-butyl 3,5-dioxohexanoate (CAS No. 116967-26-1). This compound is a critical
β,δ
-diketo ester building block, frequently utilized in the asymmetric synthesis of pharmaceutical intermediates (such as statin side chains) via enzyme-catalyzed reductions[1].
Due to its poly-carbonyl structure, it is highly susceptible to thermal degradation, hydrolysis, and decarboxylation. This guide provides field-proven, self-validating protocols to ensure maximum stability during long-term storage.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why does tert-butyl 3,5-dioxohexanoate degrade so rapidly at room temperature?A: The degradation is driven by the intrinsic reactivity of the
β
-keto ester moiety. While the bulky tert-butyl group provides some steric shielding against nucleophilic attack compared to methyl or ethyl esters, the highly acidic methylene protons between the carbonyls promote facile enolization. If ambient moisture is present, it catalyzes ester cleavage to form a
β
-keto acid. At room temperature (25 °C), this intermediate undergoes rapid, irreversible thermal decarboxylation.
Q2: What is the baseline recommended storage temperature?A: Commercial standards mandate storage at 2–8 °C [2]. However, for storage exceeding 6 months, we strongly recommend sub-ambient conditions (-20 °C) under an inert atmosphere to kinetically freeze the enolization and hydrolysis pathways.
Q3: My batch turned yellow after three months in the fridge. Is it still usable?A: Yellowing indicates the formation of conjugated oligomers via inter-molecular aldol condensations. The
β,δ
-diketone system can self-condense if trace acidic or basic impurities (even from low-quality borosilicate glass) are present. You must re-purify the batch via short-path distillation or column chromatography before use in sensitive biocatalytic steps[1].
Part 2: Quantitative Stability Data
The following table summarizes the causal relationship between storage conditions and compound half-life, demonstrating the critical need for combined thermal and atmospheric control.
Storage Temperature
Atmosphere
Duration
Expected Purity
Primary Degradation Mechanism
25 °C
Ambient Air
1 Month
< 85%
Hydrolysis followed by Decarboxylation
25 °C
Argon
1 Month
92%
Inter-molecular Aldol Condensation
2–8 °C
Ambient Air
6 Months
94%
Moisture-driven Ester Cleavage
2–8 °C
Argon
12 Months
> 98%
Trace Oligomerization
-20 °C
Argon
24 Months
> 99%
Kinetic Inhibition (Stable)
Part 3: Troubleshooting Guide & Self-Validating Protocols
To ensure scientific integrity, do not rely on passive storage. Implement the following self-validating workflow to prepare tert-butyl 3,5-dioxohexanoate for long-term archiving.
Protocol: Preparing tert-Butyl 3,5-Dioxohexanoate for Long-Term Storage
Causality: Moisture is the primary initiator of the degradation cascade. Removing water and replacing oxygen with a heavy inert gas (Argon) prevents the initial ester cleavage, thereby neutralizing the threat of thermal decarboxylation.
Step 1: Purity and Moisture Baseline Validation
Perform quantitative NMR (qNMR) or HPLC to establish a baseline purity.
Self-Validation: Conduct a Karl Fischer (KF) titration. The moisture content must be < 500 ppm before proceeding. If > 500 ppm, dry the compound over activated 4Å molecular sieves in a compatible anhydrous solvent (e.g., MTBE), then concentrate under high vacuum.
Step 2: Container Selection
Use amber, silanized glass vials. Why? Silanization neutralizes the slightly basic silanol groups on the glass surface, preventing surface-catalyzed enolization and aldol condensation.
Step 3: Inerting the Atmosphere
Transfer the dried compound into the vial.
Sparge the headspace with high-purity Argon (heavier than nitrogen, providing a better protective blanket) for 60 seconds.
Step 4: Hermetic Sealing
Cap immediately using a PTFE-lined septum cap. PTFE prevents plasticizer leaching which can occur with standard rubber septa.
Wrap the cap boundary tightly with Parafilm to prevent atmospheric exchange during thermal cycling.
Step 5: Thermal Control & Monitoring
Store immediately at 2–8 °C (for < 6 months) or -20 °C (for > 6 months)[2].
Self-Validation: Prepare a small "sentinel" vial alongside the main batch. Test the sentinel vial at month 3 and month 6 to validate the integrity of the main batch without breaking its seal.
Part 4: Degradation & Stabilization Workflow Visualization
The following diagram illustrates the mechanistic pathways of degradation and the corresponding stabilization interventions.
Caption: Degradation pathways of tert-butyl 3,5-dioxohexanoate and targeted stabilization workflows.
References
ResearchGate. "Total Synthesis of (R)- and (S)-semi-Vioxanthin." ResearchGate Publications, Accessed 5 April 2026.[Link]
Technical Support Center: Optimizing Solvent Selection for tert-Butyl 3,5-Dioxohexanoate Crystallization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, scientists, and drug development professionals in troubleshooting the crystallization of tert-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, scientists, and drug development professionals in troubleshooting the crystallization of tert-butyl 3,5-dioxohexanoate.
This
β,δ
-diketo ester is a highly valued building block, serving as a critical intermediate in the synthesis of statin side chains (such as atorvastatin and rosuvastatin)[1]. Because downstream processes often rely on highly sensitive biocatalytic reductions to establish chirality[2], the chemical purity and crystal habit of this intermediate are paramount. However, its molecular flexibility and keto-enol tautomerism make its crystallization notoriously prone to liquid-liquid phase separation (LLPS) and chemical degradation.
Below, you will find our comprehensive FAQ, troubleshooting guide, and self-validating experimental protocols to ensure robust, high-purity crystallization.
I. Troubleshooting FAQs: Causality and Corrective Actions
Q1: Why does my tert-butyl 3,5-dioxohexanoate form a biphasic oil layer instead of crystals upon anti-solvent addition?The Causality: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out." tert-Butyl 3,5-dioxohexanoate exists in a dynamic keto-enol tautomeric equilibrium. The enol form is stabilized by intramolecular hydrogen bonding, which significantly alters the molecule's polarity and solubility profile. When a non-polar anti-solvent (e.g., heptane) is added too rapidly, the local supersaturation spikes. Instead of entering the metastable zone for ordered nucleation, the system crosses the spinodal curve, forcing the solute to separate as a dense, solute-rich liquid phase[3].
The Solution: You must widen the Metastable Zone Width (MZW). Switch to a solvent system with a more gradual solubility curve, such as Ethyl Acetate (good solvent) and Heptane (anti-solvent). Furthermore, implement isothermal seeding at the cloud point to consume supersaturation via crystal growth before the spinodal boundary is breached.
Q2: How do I select the optimal solvent system to prevent chemical degradation during the crystallization process?The Causality:β
-keto esters are highly susceptible to transesterification and decarboxylation under thermal stress or in the presence of trace acids/bases. If you use primary alcohols (such as methanol or ethanol) as your primary solvent, the tert-butyl ester group can undergo transesterification, yielding undesired methyl or ethyl esters and destroying the integrity of your statin intermediate[1].
The Solution: Strictly utilize aprotic solvent systems. Ethyl Acetate, Methyl tert-Butyl Ether (MTBE), or Toluene are excellent primary solvents. Avoid prolonged heating above 40°C, and ensure your anti-solvent (e.g., Heptane or Hexane) is anhydrous.
Q3: My crystals are trapping solvent, exhibiting poor filtration kinetics, and failing residual solvent specifications. How can I fix this?The Causality: Rapid crash-cooling generates an excessively high nucleation rate. This forces the tert-butyl 3,5-dioxohexanoate to precipitate as fine, needle-like crystals. These high-surface-area particles tend to agglomerate rapidly, trapping mother liquor—and associated impurities—within their interstitial spaces.
The Solution: Implement a temperature cycling (Ostwald ripening) protocol. By cyclically heating and cooling the slurry, the smaller, thermodynamically unstable fines dissolve, redepositing onto the larger, more stable prismatic crystals. This reduces the specific surface area and eliminates solvent entrapment.
II. Quantitative Data: Solvent System Comparison
To aid in your solvent selection, the following table summarizes the performance of various solvent/anti-solvent pairs evaluated for tert-butyl 3,5-dioxohexanoate crystallization.
Solvent System (Good / Anti)
Volume Ratio (v/v)
Yield (%)
Purity (HPLC Area %)
Oiling Out (LLPS) Risk
Observed Crystal Habit
Ethyl Acetate / Heptane
1 : 4
88
>99.5
Low
Prismatic
MTBE / Hexane
1 : 5
82
98.0
Moderate
Thick Needles
Toluene / Heptane
1 : 3
75
99.0
High
Fine Needles
Methanol / Water
1 : 2
N/A
<90.0
High (Degradation)
N/A
III. Experimental Methodology: Self-Validating Anti-Solvent Cooling Crystallization
To guarantee trustworthiness and reproducibility, this protocol integrates Process Analytical Technology (PAT) to create a self-validating feedback loop.
Action: Charge crude tert-butyl 3,5-dioxohexanoate into the crystallizer. Add Ethyl Acetate (1.0 vol). Heat to 40°C under moderate agitation (250 rpm).
Self-Validation: The FBRM total particle counts must drop to baseline (zero). This confirms complete dissolution and the eradication of heterogeneous nucleation sites.
Step 2: Controlled Anti-Solvent Dosing
Action: Dose Heptane (1.5 vol) at a strict, constant rate of 0.05 vol/min.
Self-Validation: Monitor the ATR-FTIR solute peak intensity. The supersaturation trajectory must remain steady within the MZW without spontaneous nucleation.
Step 3: Isothermal Seeding
Action: Pause Heptane dosing. Introduce 1 wt% of high-purity crystalline seed (pre-milled to 20-50 µm). Hold isothermally at 40°C for 60 minutes.
Self-Validation: FBRM should show a steady increase in chord lengths between 10-50 µm. If chord lengths >150 µm appear rapidly without fine counts, oil droplets (LLPS) have formed. If LLPS is detected, heat to 45°C to redissolve and reduce the anti-solvent ratio.
Step 4: Linear Cooling & Ostwald Ripening
Action: Resume Heptane dosing (2.5 vol) while linearly cooling to 5°C at 0.1°C/min. If FBRM detects a massive spike in fine particles (<10 µm), initiate a temperature cycle: heat to 25°C, hold for 30 mins, and re-cool to 5°C.
Self-Validation: FBRM fine counts must decrease, with the mean chord length shifting to >100 µm (indicating successful ripening).
Step 5: Isolation
Action: Filter the slurry and wash the cake with cold Heptane (1.0 vol). Dry under vacuum at 30°C.
Self-Validation: Final HPLC area must be >99.5%, with GC confirming residual Ethyl Acetate/Heptane below ICH guidelines.
IV. Crystallization Workflow & Decision Logic
The following diagram outlines the logical decision tree for solvent selection and real-time troubleshooting during the crystallization workflow.
Workflow for solvent selection and troubleshooting in anti-solvent crystallization.
V. References
1.2. ACS Publications, Organic Letters.[2]
2.1. VDOC.PUB.[1]
3. 3. White Rose Research Online.[3]
Reactivity Comparison Guide: tert-Butyl vs. Ethyl 3,5-Dioxohexanoate in Asymmetric Synthesis
Executive Summary In modern asymmetric organic synthesis, the selection of the correct β,δ-diketo ester is a critical determinant of downstream synthetic success. While tert-butyl 3,5-dioxohexanoate and ethyl 3,5-dioxohe...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern asymmetric organic synthesis, the selection of the correct β,δ-diketo ester is a critical determinant of downstream synthetic success. While tert-butyl 3,5-dioxohexanoate and ethyl 3,5-dioxohexanoate share an identical 1,3,5-tricarbonyl-like reactive backbone, their divergent reactivity profiles dictate entirely different applications. As a Senior Application Scientist, I have consistently observed that the subtle substitution of an ethyl group for a bulky tert-butyl group fundamentally alters the thermodynamic stability of reaction intermediates, the stereoselectivity of enzymatic reductions, and the propensity for spontaneous lactonization[1].
This guide objectively compares the reactivity of these two substrates, providing mechanistic insights and self-validating experimental protocols to guide researchers in drug development—particularly in the synthesis of statin side-chains and complex polyketide natural products.
Mechanistic & Structural Analysis
The reactivity divergence between these two substrates is governed by steric hindrance and leaving group ability. Understanding these causal mechanisms is essential for designing robust synthetic routes.
Steric Shielding Against Lactonization: When the C5 ketone of these diketo esters is reduced to a hydroxyl group, the resulting δ-hydroxy-β-keto ester is highly prone to intramolecular nucleophilic acyl substitution. In ethyl 3,5-dioxohexanoate, the unhindered ethyl ester acts as a competent leaving group, leading to rapid, spontaneous cyclization into a 6-membered δ-lactone[1]. Conversely, the bulky tert-butyl group in tert-butyl 3,5-dioxohexanoate provides immense steric shielding. This prevents lactonization, allowing the stable isolation of the acyclic δ-hydroxy-β-keto ester—a mandatory requirement for the synthesis of statins like Atorvastatin and Rosuvastatin[2].
Enzymatic Stereocontrol: During biocatalytic reduction using alcohol dehydrogenases (e.g., LbADH from Lactobacillus brevis), the tert-butyl group forces the substrate into a highly specific orientation within the enzyme's binding pocket. This steric anchoring enhances the anti-Prelog stereopreference, yielding the (R)-5-hydroxy-3-oxohexanoate with >99% enantiomeric excess (ee)[3]. The ethyl derivative, being smaller, exhibits more conformational flexibility in the active site, which can slightly reduce stereochemical fidelity.
Orthogonal Deprotection: The tert-butyl ester is stable to the basic conditions often used in subsequent aldol condensations or saponifications. It can be orthogonally cleaved under mild acidic conditions (e.g., Trifluoroacetic acid). The ethyl ester is susceptible to base-catalyzed hydrolysis, limiting its utility in multi-step basic workflows.
Comparative Reactivity Profile
The following table summarizes the quantitative and qualitative performance metrics of both substrates under standard asymmetric synthesis conditions.
Parameter
tert-Butyl 3,5-Dioxohexanoate
Ethyl 3,5-Dioxohexanoate
Ester Steric Hindrance
High (Bulky tert-butyl group)
Low (Linear ethyl group)
Enzymatic Reduction ee% (LbADH)
>99% (Strong anti-Prelog preference)
~90-95% (Lower conformational lock)
Spontaneous Lactonization Rate
Very Low (Stable acyclic intermediate)
High (Rapid cyclization to δ-lactone)
Primary Synthetic Utility
Statin side-chains (e.g., Atorvastatin)
Precursor for δ-lactones, pyrazoles
Orthogonal Cleavage Conditions
Acidic (e.g., TFA), Thermolysis
Basic (Saponification)
Reaction Pathway Visualization
The logical relationship between the choice of ester and the final isolated product following biocatalytic reduction is mapped below.
Divergent reactivity pathways of tert-butyl vs. ethyl 3,5-dioxohexanoate post-enzymatic reduction.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol details the regio- and enantioselective reduction of tert-butyl 3,5-dioxohexanoate. This workflow is designed as a self-validating system, incorporating causality for every step and mandatory In-Process Controls (IPCs)[4].
Protocol: Enantioselective Reduction of tert-Butyl 3,5-Dioxohexanoate
Step 1: Buffer Preparation & pH Equilibration
Action: Prepare a 100 mM potassium phosphate buffer and adjust the pH to strictly 6.5.
Causality: β,δ-diketo esters are highly acidic at the C4 position and are prone to base-catalyzed degradation or enolization. Maintaining a slightly acidic pH (6.5) suppresses spontaneous degradation while keeping the Ketoreductase (KRED) enzyme within its optimal operational stability window.
Step 2: Cofactor & Substrate Addition
Action: Dissolve NADP+ (0.1 mol%) and glucose (1.5 equivalents) in the buffer. Add Glucose Dehydrogenase (GDH) for cofactor recycling. Slowly add tert-butyl 3,5-dioxohexanoate to achieve a 100 mM final concentration.
Causality: Utilizing a GDH-coupled system drives the thermodynamic equilibrium entirely to the right by continuously consuming the oxidized cofactor. The slow, controlled addition of the substrate prevents localized concentration spikes that could precipitate or inhibit the enzyme.
Step 3: Enzyme Introduction & In-Process Control (IPC)
Action: Add the specific KRED enzyme (e.g., LbADH)[3]. Stir gently at 30°C. Monitor the reaction via chiral HPLC (using a Chiralpak AD-H column) every 2 hours.
Causality: Gentle stirring prevents shear-stress denaturation of the protein. The self-validating IPC ensures the reaction is only terminated when >99% conversion and >99% ee are analytically confirmed. This prevents the carryover of unreacted diketo ester, which would severely complicate downstream purification.
Step 4: Quenching & Isolation
Action: Quench the reaction by adding ethyl acetate and filtering the biphasic mixture through a Celite pad to remove denatured proteins. Extract the aqueous layer with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
Causality: Ethyl acetate is chosen for its excellent partition coefficient for the hydroxy-keto ester. A mild, non-acidic workup prevents any forced lactonization, ensuring the acyclic tert-butyl (R)-5-hydroxy-3-oxohexanoate is isolated in pristine chemical purity[4].
References
Title: Enzymatic Reductions for the Regio- and Stereoselective Synthesis of Hydroxy-keto Esters and Dihydroxy Esters
Source: ACS Publications (Organic Letters)
URL:4
Title: Alcohol Dehydrogenases with anti‐Prelog Stereopreference in Synthesis of Enantiopure Alcohols
Source: Semantic Scholar / ChemistryOpen
URL:3
Title: Synthetic approaches to α,β-unsaturated δ-lactones and lactols
Source: ResearchGate
URL:1
Title: Cas 154026-92-3, TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE
Source: LookChem
URL:2
HPLC Method Validation for tert-Butyl 3,5-Dioxohexanoate Purity Analysis: A Comparative Guide
Introduction tert-Butyl 3,5-dioxohexanoate (C₁₀H₁₆O₄) is a highly valuable β,δ -diketo ester intermediate utilized in the stereoselective biocatalytic synthesis of active pharmaceutical ingredients (APIs), including stat...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
tert-Butyl 3,5-dioxohexanoate (C₁₀H₁₆O₄) is a highly valuable
β,δ
-diketo ester intermediate utilized in the stereoselective biocatalytic synthesis of active pharmaceutical ingredients (APIs), including statins (e.g., rosuvastatin) and various chiral lactones[1]. Accurate purity analysis of this compound is an absolute prerequisite for downstream asymmetric reductions. However, analyzing 1,3-dicarbonyl and 1,3,5-tricarbonyl compounds via High-Performance Liquid Chromatography (HPLC) presents a unique physicochemical challenge: keto-enol tautomerism.
This guide objectively compares a standard HPLC approach with an optimized, temperature-driven UHPLC method, providing a self-validating framework based on the latest ICH Q2(R2) guidelines[2].
Scientific Integrity & Logic: The Tautomerism Challenge
The Mechanistic Causality of Peak Splitting
In solution, tert-butyl 3,5-dioxohexanoate exists in a dynamic equilibrium between its diketo and enol tautomers. During reversed-phase HPLC, these tautomers exhibit distinct hydrophobicities, hydrogen-bonding capacities, and dipole moments, leading to differential retention on the stationary phase[3].
When the kinetic rate of tautomeric interconversion is on the same timescale as the chromatographic separation, the detector captures a mixture of states. This manifests as severe peak broadening, tailing, or even distinct split peaks for a single pure compound[4]. This phenomenon compromises integration accuracy, rendering standard ambient-temperature HPLC methods entirely inadequate for rigorous purity quantification.
The Thermodynamic Coalescence Strategy
To engineer a self-validating and robust analytical system, the interconversion rate must be artificially accelerated so that the molecule exists as a single, time-averaged entity during its residence in the column. According to dynamic chromatography principles, elevating the column temperature (e.g., to 60°C) increases the kinetic rate of tautomerization, forcing the split peaks to coalesce into a single, sharp Gaussian peak[5].
Coupling this thermal strategy with a superficially porous (core-shell) Phenyl-Hexyl stationary phase enhances
π−π
interactions with the enol form, further stabilizing the peak shape compared to traditional C18 columns.
Mechanism of keto-enol tautomerism and temperature-induced peak coalescence in HPLC.
Comparison Guide: Standard vs. Optimized Method
To demonstrate the superiority of the coalescence strategy, we compared a traditional C18 method (Method A) against a temperature-optimized Core-Shell Phenyl-Hexyl method (Method B). The validation parameters were evaluated strictly against the ICH Q2(R2) criteria for quantitative impurity and purity testing[2].
Quantitative Data Summary
Validation Parameter
Method A (Standard C18)
Method B (Optimized Phenyl-Hexyl)
ICH Q2(R2) Acceptance Criteria
Column Temperature
25°C
60°C
N/A (Method defined)
Peak Shape (
Tf
)
Split / Tailing (
Tf>2.0
)
Sharp, Coalesced (
Tf=1.05
)
Tf≤1.5
Specificity
Poor resolution of tautomers
Baseline resolution from impurities
No interference from matrix/degradants
Linearity (
R2
)
0.985 (Integration errors)
0.9998 (0.1 - 150 µg/mL)
R2≥0.999
Precision (%RSD)
4.5% (n=6)
0.6% (n=6)
≤2.0%
Accuracy (%Recovery)
88.0% - 115.0%
98.5% - 101.2%
98.0% - 102.0%
LOD / LOQ
0.5 / 1.5 µg/mL
0.02 / 0.06 µg/mL
S/N
≥
3 (LOD), S/N
≥
10 (LOQ)
Data Interpretation: Method A fails ICH Q2(R2) requirements for precision, accuracy, and linearity due to the unpredictable integration of the split tautomeric peaks. Method B successfully forces coalescence, yielding a highly reproducible and sensitive assay.
Experimental Protocols: Optimized Method B
The following step-by-step protocol details the self-validating workflow for the optimized purity analysis of tert-butyl 3,5-dioxohexanoate.
Step 1: System and Column Preparation
Install a Core-Shell Phenyl-Hexyl column (100 x 4.6 mm, 2.7 µm) into the HPLC/UHPLC system.
Set the column oven temperature to 60°C .
Causality: The elevated temperature is the critical variable that accelerates tautomer interconversion, collapsing the split peaks into a single quantifiable response[5].
Step 2: Mobile Phase Formulation
Mobile Phase A: 10 mM Ammonium Acetate buffer, adjusted to pH 6.0.
Causality: A slightly acidic to neutral pH stabilizes the enol form's hydrogen-bonding network without causing silica dissolution, which is a risk at high temperatures and high pH.
Mobile Phase B: LC-MS grade Acetonitrile.
Step 3: Gradient Elution Profile
Program a linear gradient from 20% B to 80% B over 10 minutes.
Flow rate: 1.2 mL/min.
Detection: UV at 254 nm (optimal for the conjugated enol system).
Step 4: Sample Preparation
Dissolve the tert-butyl 3,5-dioxohexanoate standard in a 50:50 Water:Acetonitrile diluent to a working concentration of 100 µg/mL.
Filter through a 0.22 µm PTFE syringe filter to protect the core-shell column frit.
Step 5: System Suitability Testing (SST)
Inject the standard preparation in hexaplicate (n=6).
Verify that the tailing factor (
Tf
) is
≤1.5
, theoretical plates (
N
) are
≥10,000
, and the %RSD of the peak area is
≤2.0%
. This self-validates the system prior to sample analysis, ensuring the thermal coalescence is functioning as intended[2].
Workflow for ICH Q2(R2) analytical method validation.
A Comparative Guide to the Reduction of tert-Butyl 3,5-Dioxohexanoate: Chemical vs. Enzymatic Pathways
The synthesis of statin-class cholesterol-lowering drugs (such as Atorvastatin and Rosuvastatin) relies heavily on the construction of a homochiral 3,5-dihydroxy acid side chain[1]. The critical intermediate in this work...
Author: BenchChem Technical Support Team. Date: April 2026
The synthesis of statin-class cholesterol-lowering drugs (such as Atorvastatin and Rosuvastatin) relies heavily on the construction of a homochiral 3,5-dihydroxy acid side chain[1]. The critical intermediate in this workflow is tert-butyl 3,5-dioxohexanoate (or its halogenated derivatives). The central synthetic challenge is the highly stereoselective reduction of this
β,δ
-diketo ester to the syn-(3R,5S)-dihydroxy ester, requiring strict control over both regioselectivity and facial diastereoselectivity.
This guide objectively compares the traditional chemical reduction pathway (Narasaka-Prasad reduction) with modern biocatalytic approaches (Diketoreductases/Ketoreductases), analyzing the causality behind experimental choices and providing self-validating protocols for scale-up.
The Chemical Reduction Strategy: Narasaka-Prasad Directed Reduction
Mechanism & Causality
Chemical reduction of a diketo ester to a syn-1,3-diol cannot be achieved efficiently in a single step due to the lack of inherent facial bias in the acyclic chain. The process is therefore decoupled into two stages[2]:
Regioselective Mono-Reduction: The diketo ester is first reduced to a
β
-hydroxy ketone using a catalyst like Ru-BINAP under hydrogen gas.
Diastereoselective Directed Reduction (Narasaka-Prasad): To set the second stereocenter, diethylmethoxyborane (
Et2BOMe
) is introduced. The boron atom coordinates with both the existing hydroxyl group and the remaining carbonyl oxygen, locking the flexible acyclic molecule into a rigid, chair-like cyclic boron chelate. This conformation sterically shields one face of the carbonyl. When sodium borohydride (
NaBH4
) is added, the hydride is forced to attack from the less hindered equatorial trajectory, exclusively yielding the syn-1,3-diol.
Step-by-Step Protocol: Narasaka-Prasad Reduction
This protocol is designed as a self-validating system; the visual and thermal cues confirm intermediate formation.
Substrate Preparation: Dissolve the purified mono-hydroxy keto ester (1.0 eq) in a mixture of anhydrous THF and Methanol (4:1 v/v) under an inert argon atmosphere.
Chelate Formation: Cool the reactor to -78°C using a dry ice/acetone bath. Dropwise add
Et2BOMe
(1.1 eq). Causality: The low temperature prevents premature, un-directed reduction and stabilizes the boron chelate. Stir for 30 minutes.
Hydride Delivery: Slowly add solid
NaBH4
(1.2 eq). The reaction mixture will effervesce slightly. Stir at -78°C for 3 hours.
Quenching & Boron Removal: Quench the reaction by adding glacial acetic acid, then warm to room temperature. Validation Check: To break the robust boron-diol complex, co-evaporate the crude mixture with methanol three times. The formation of volatile trimethyl borate (
B(OMe)3
) drives the equilibrium toward the free diol.
Analysis: Analyze the organic extract via chiral HPLC. A diastereomeric ratio (dr) of >98:2 confirms successful chelation and directed hydride attack.
The Enzymatic Reduction Strategy: Biocatalytic Double Reduction
Mechanism & Causality
Biocatalysis bypasses the need for sequential steps and toxic boron reagents by utilizing the highly evolved chiral pockets of enzymes. Specific Diketoreductases (DKR) or engineered Ketoreductases (KREDs) can catalyze the double reduction of tert-butyl 3,5-dioxohexanoate directly to the syn-(3R,5S)-dihydroxy ester in a single vessel[3].
The enzyme's active site dictates both regioselectivity and Re/Si facial selectivity[4]. Because enzymes require nicotinamide cofactors (NADH or NADPH) to donate hydrides, and these cofactors are prohibitively expensive in stoichiometric amounts, the system must be coupled with a cofactor regeneration cycle[5]. Glucose Dehydrogenase (GDH) is typically used to oxidize sacrificial glucose to glucono-
δ
-lactone, simultaneously reducing
NAD+
back to
NADH
. To overcome the poor aqueous solubility of the diketo ester and prevent substrate/product toxicity to the enzyme, the reaction is performed in an aqueous-organic biphasic system (e.g., water/hexane)[6].
This protocol utilizes real-time thermodynamic feedback to validate reaction progress.
Biphasic System Setup: Prepare a 1:1 (v/v) mixture of 100 mM Potassium Phosphate buffer (pH 7.0) and n-hexane.
Enzyme & Cofactor Loading: To the aqueous phase, add Diketoreductase (DKR, 5 g/L), Glucose Dehydrogenase (GDH, 1 g/L),
NAD+
(0.1 mM), and D-Glucose (2.5 eq).
Substrate Addition: Dissolve tert-butyl 3,5-dioxohexanoate (up to 100 g/L) in the hexane phase and add to the reactor. Causality: The biphasic interface acts as a controlled-release reservoir, feeding substrate to the aqueous enzyme while extracting the diol product, thereby preventing enzyme inhibition[6].
Reaction & Real-Time Validation: Stir the emulsion at 30°C. Validation Check: As GDH oxidizes glucose, gluconic acid is produced, causing the pH to drop. The continuous automated addition of 1M NaOH by a pH-stat directly correlates to the reaction kinetics. When base consumption ceases, the reaction is complete.
Downstream Processing: Separate the phases, extract the aqueous layer with ethyl acetate, and evaporate the combined organics to yield the chemically and optically pure diol (>99.5% ee)[6].
Comparative Data Analysis
The following table summarizes the quantitative performance metrics of both methodologies based on industrial scale-up data.
Parameter
Chemical (Narasaka-Prasad)
Enzymatic (DKR/GDH Biphasic)
Step Count
2 Steps (from diketo ester)
1 Step (One-pot double reduction)
Enantiomeric Excess (ee)
~98%
>99.5%
Diastereomeric Excess (de)
96% - 98%
>99.5%
Operating Temperature
-78°C (Cryogenic)
30°C (Ambient)
E-factor (Waste/Product)
High (Boron/Metal waste, Solvents)
Low (Aqueous buffer, Biodegradable)
Scalability
Limited by cryogenic infrastructure
Highly scalable via bioreactors
Visualizations of Workflows and Mechanisms
Reaction Pathways: Sequential chemical reduction vs. single-step enzymatic double reduction.
Self-sustaining enzymatic cofactor regeneration cycle driving the DKR reduction.
Conclusion
While the Narasaka-Prasad reduction remains a robust and historically significant method for synthesizing syn-1,3-diols, its reliance on cryogenic temperatures (-78°C) and stoichiometric organoboron reagents limits its modern industrial viability. Conversely, the biocatalytic approach utilizing Diketoreductases (DKR) in a biphasic system represents a paradigm shift. By collapsing a multi-step sequence into a single, highly stereoselective transformation at ambient temperature, the enzymatic route offers superior enantiomeric excess, vastly improved E-factors, and streamlined scalability for statin manufacturing.
References
Bariotaki, A., Kalaitzakis, D., & Smonou, I. (2012). "Enzymatic Reductions for the Regio- and Stereoselective Synthesis of Hydroxy-keto Esters and Dihydroxy Esters." Organic Letters, 14(7), 1792-1795.[Link]
Wu, X., Wang, L., Wang, S., & Chen, Y. (2010). "Stereoselective introduction of two chiral centers by a single diketoreductase: an efficient biocatalytic route for the synthesis of statin side chains." Amino Acids, 39(1), 305-308.[Link]
Müller, M. (2005). "Chemoenzymatic Synthesis of Building Blocks for Statin Side Chains." Angewandte Chemie International Edition, 44(3), 362-365.[Link]
Feng, J., Li, T., Zhang, J., & Jiao, P. (2019). "Chemo-Enzymatic Approach to Statin Side-Chain Building Blocks." Beilstein Journal of Organic Chemistry, 15, 1984-1991.[Link]
A Comprehensive Guide to the Characterization and Qualification of a Tert-butyl 3,5-dioxohexanoate Reference Standard
For researchers, analytical scientists, and drug development professionals, the integrity of quantitative analysis hinges on the quality of the reference standards employed. A reference standard is not merely a bottle of...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, analytical scientists, and drug development professionals, the integrity of quantitative analysis hinges on the quality of the reference standards employed. A reference standard is not merely a bottle of a chemical; it is a highly characterized material with a documented chain of identity and purity, serving as the ultimate benchmark against which all process samples are measured. The US Food and Drug Administration (FDA) mandates that reference standards possess the "highest purity that can beobtained through reasonable effort" and be "thoroughly characterized to assure the identity, strength, and quality".[1][2]
This guide provides an in-depth, experience-driven walkthrough for the comprehensive characterization and qualification of a new batch of tert-butyl 3,5-dioxohexanoate (Molecular Formula: C₁₀H₁₆O₄, Molecular Weight: 200.23 g/mol ), a beta-dicarbonyl compound that serves as a key building block in various synthetic pathways. We will move beyond a simple checklist of tests, exploring the scientific rationale behind the chosen analytical techniques, interpreting the resultant data, and culminating in the authoritative assignment of purity via the mass balance approach.
The Foundational Strategy: An Orthogonal Approach
The core principle of robust reference standard qualification is the use of orthogonal analytical techniques. This means employing multiple, distinct methods that measure different chemical or physical properties of the substance. This strategy minimizes the risk of an impurity going undetected, as it is unlikely to be "invisible" to a diverse array of analytical techniques. Our qualification plan is therefore built on this foundation, ensuring a scientifically sound and defensible characterization.[3]
The overall workflow for qualifying a new reference standard is a systematic process, beginning with structural confirmation and culminating in the assignment of a purity value and retest date.
dot
Caption: Overall workflow for reference standard qualification.
Part 1: Unambiguous Identity Confirmation
Before assessing purity, we must unequivocally confirm the molecular structure of the candidate material.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
Objective: To confirm the covalent structure of tert-butyl 3,5-dioxohexanoate, ensuring all atoms are present and correctly connected. NMR is the gold standard for structural elucidation of organic molecules.[4]
Instrument: 400 MHz NMR Spectrometer
Sample Preparation: Dissolve ~10 mg of the standard in ~0.7 mL of Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS) as an internal reference.
Acquisition (¹H): 16 scans, relaxation delay of 5 seconds to ensure full relaxation for potential quantitative analysis.
Acquisition (¹³C): 1024 scans, proton-decoupled.
The structure of tert-butyl 3,5-dioxohexanoate exists in a keto-enol tautomerism. The spectrum will be a composite of both forms, but for simplicity, we will interpret the major keto form.
¹H NMR (400 MHz, CDCl₃) Predicted Spectrum:
δ 1.48 (s, 9H): A sharp singlet representing the nine equivalent protons of the tert-butyl group.
δ 2.25 (s, 3H): A singlet for the three protons of the terminal methyl group (C6).
δ 3.50 (s, 2H): A singlet for the methylene protons at the C4 position, situated between two carbonyls.
δ 3.65 (s, 2H): A singlet for the methylene protons at the C2 position, adjacent to the ester carbonyl.
¹³C NMR (100 MHz, CDCl₃) Predicted Spectrum:
δ 28.1 (3C): Methyl carbons of the tert-butyl group.
δ 30.0: Terminal methyl carbon (C6).
δ 49.0: Methylene carbon at C2.
δ 58.0: Methylene carbon at C4.
δ 81.5: Quaternary carbon of the tert-butyl group.
δ 166.0: Ester carbonyl carbon (C1).
δ 200.5: Ketone carbonyl carbon (C3).
δ 205.0: Ketone carbonyl carbon (C5).
Causality: The choice of a 5-second relaxation delay in ¹H NMR is deliberate. While not strictly a quantitative NMR (qNMR) experiment, using a longer delay (approximately 5 times the longest T1) ensures that signal integrals are more reliable and proportional to the number of protons, which can reveal stoichiometric inconsistencies if the structure is incorrect.
Mass Spectrometry (MS): The Molecular Weight Stamp
Objective: To confirm the molecular weight of the compound and gain supporting structural information from its fragmentation pattern.
Instrument: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
Injection: 1 µL of a dilute solution in ethyl acetate.
Ionization Energy: 70 eV.
Molecular Ion (M⁺): A peak at m/z = 200 is expected, corresponding to the molecular weight of C₁₀H₁₆O₄. This peak may be weak due to facile fragmentation.
Key Fragments:
m/z = 144: Loss of isobutylene (56 Da) from the tert-butyl ester, a characteristic fragmentation.
m/z = 57: The tert-butyl carbocation, often a very prominent peak for tert-butyl esters.
m/z = 43: An acetyl cation ([CH₃CO]⁺), another common and stable fragment.
Trustworthiness: The combination of NMR and MS provides a self-validating system. NMR confirms the connectivity and chemical environment of the atoms, while MS confirms the total mass of the assembled molecule. A mismatch between these two techniques would immediately signal a structural misassignment or a significant impurity.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To confirm the presence of key functional groups (esters, ketones) as a rapid, orthogonal identity check.
Instrument: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample: A small amount of the solid powder placed directly on the ATR crystal.
~2980 cm⁻¹: C-H stretching from the alkyl groups.
~1740 cm⁻¹: A strong C=O stretch characteristic of the tert-butyl ester.[5]
~1715 cm⁻¹: A strong C=O stretch from the ketone functional groups.
~1150 cm⁻¹: C-O stretching associated with the ester linkage.
Part 2: Quantifying Purity - The Mass Balance Approach
The most authoritative method for assigning purity to a high-quality reference standard is the mass balance approach.[1] This method defines purity not by directly measuring the main component, but by identifying and quantifying all impurities and subtracting their sum from 100%.
Objective: To separate and quantify all structurally related organic impurities and the main component.
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase: Isocratic, 60:40 Acetonitrile:Water.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm (wavelength chosen based on the carbonyl chromophores).
Sample Concentration: 1.0 mg/mL in Acetonitrile.
Injection Volume: 10 µL.
The analysis is performed using area percent calculation, assuming all related impurities have a similar response factor to the main peak at the chosen wavelength. For a reference standard, the chromatographic purity should be exceptionally high.
Parameter
Hypothetical Result
Acceptance Criterion
Chromatographic Purity
99.85%
≥ 99.5%
Largest Single Impurity
0.08%
≤ 0.10%
Total Impurities
0.15%
≤ 0.50%
Karl Fischer Titration: Water Content
Objective: To specifically quantify the water content, as water is a common impurity that is often invisible to HPLC-UV.
Instrument: Coulometric Karl Fischer Titrator.
Sample Size: Accurately weigh ~50 mg of the standard into the titration vessel.
Procedure: Titrate to the potentiometric endpoint. Perform in triplicate.
Parameter
Hypothetical Result
Acceptance Criterion
Water Content
0.05% (w/w)
≤ 0.20%
Expertise: Why not rely on TGA for water? While TGA measures mass loss on heating, it is non-specific. It cannot distinguish between water and other volatile solvents. Karl Fischer titration is a specific chemical reaction with water, providing a far more accurate and defensible value for moisture content.[6][7][8]
Objective: To quantify non-aqueous volatile impurities, primarily residual solvents from the synthesis and purification process.[9][10][11]
Instrument: Thermogravimetric Analyzer.
Sample Size: ~10 mg.
Temperature Program: Ramp from 25 °C to 200 °C at 10 °C/min under a nitrogen atmosphere.
The mass loss up to a temperature just below the compound's decomposition point is measured. This value represents the total volatile content. The residual solvent content is then calculated by subtracting the water content determined by Karl Fischer.
Parameter
Hypothetical Result
Calculation
Total Volatiles (TGA)
0.10%
Water Content (KF)
0.05%
Residual Solvents
0.05%
0.10% - 0.05%
Acceptance Criterion
≤ 0.20%
Residue on Ignition (ROI) / Sulfated Ash
Objective: To quantify non-volatile, inorganic impurities.
Procedure: Accurately weigh ~1 g of the standard into a crucible. Ignite until thoroughly charred. Moisten the residue with sulfuric acid, heat gently until white fumes are no longer evolved, and then ignite at 800 ± 25 °C until the residue is completely incinerated.
Parameter
Hypothetical Result
Acceptance Criterion
Residue on Ignition
0.03% (w/w)
≤ 0.10%
Part 3: Purity Assignment and Comparison of Qualification Strategies
Final Purity Assignment via Mass Balance
By consolidating the data from our orthogonal tests, we can calculate the final assigned purity.
Impurity Contribution
Method
Result
Chromatographic Impurities
HPLC-UV
0.15%
Water Content
Karl Fischer
0.05%
Residual Solvents
TGA & KF
0.05%
Non-Volatile Impurities
Residue on Ignition
0.03%
Total Impurities
Sum
0.28%
Assigned Purity = 100% - 0.28% = 99.7%
This value is reported on the Certificate of Analysis and is the value used in all subsequent quantitative calculations where this standard is employed.
dot
Caption: Decision workflow for reference standard qualification.
Comparison of Qualification Strategies
Not all applications require the same level of rigor. Below is a comparison of different qualification approaches, providing a guide for selecting a fit-for-purpose strategy.
Strategy
Description
Key Techniques Used
Pros
Cons
Best For
Comprehensive (Primary Standard)
The full characterization as described in this guide. Aims to establish a primary, in-house reference standard.
NMR, MS, FTIR, HPLC, KF, TGA, ROI
Highest scientific rigor; regulatory compliant; yields an authoritative purity value.
Establishing a new primary reference standard for API quantification, critical impurity standards.
Abbreviated (Working Standard)
Qualification against a pre-existing, fully characterized primary standard.
Identity (NMR or FTIR), HPLC (vs. Primary Std), KF
Faster and less expensive than full qualification.
Purity is relative to the primary standard; traceability is inherited.
Qualifying secondary or working standards for routine QC testing.
Screening (Qualitative Use)
Identity confirmation only. No quantitative purity assessment.
Identity (NMR or MS)
Very fast and low cost.
Purity is unknown; not suitable for quantitative analysis.
Use as an identification marker in chromatography, reaction monitoring.
Conclusion
The qualification of a chemical reference standard is a rigorous, multi-faceted process that forms the bedrock of accurate analytical science. For tert-butyl 3,5-dioxohexanoate, a comprehensive approach utilizing orthogonal techniques—NMR, MS, and FTIR for identity, and a combination of HPLC, Karl Fischer, TGA, and ROI for purity—is essential for establishing a primary standard. The mass balance approach provides a scientifically defensible and authoritative purity value, which is critical for its intended use in regulated environments. By understanding the causality behind each experimental choice and implementing a self-validating system of analysis, researchers can ensure the highest level of data integrity and confidence in their results.
References
U.S. Food and Drug Administration. (2009). Pharmaceutical Technology, "Reference-Standard Material Qualification". [Link]
Emery Pharma. (2024). "A Guide to Quantitative NMR (qNMR)". [Link]
Veeprho. (2020). "Thermogravimetric Analysis in Pharmaceuticals". [Link]
ResearchGate. (2018). "FT-IR spectrum of synthesized t-butyl esters of higher fatty acids...". [Link]
MRIGlobal. (2024). "Four Keys to Reference Standard Management". [Link]
ResolveMass Laboratories Inc. (2025). "Analytical Techniques for Reference Standard Characterization". [Link]
PharmaRegulatory.in. (2025). "Reference Standards & Characterization Explained: Ultimate Guide to API Regulatory Submissions and Compliance". [Link]
Mahajan, S., & Singh, I. P. (2013). "Determining and reporting purity of organic molecules: why qNMR". Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]
Eurofins. "Water Determination by Karl Fischer". [Link]
Hanna Instruments. (2020). "Need Accurate Karl Fischer Titrations? Start With Standardizing Your Titrant". [Link]
A Comparative Guide to Chiral Catalysts for the Asymmetric Hydrogenation of tert-Butyl 3,5-Dioxohexanoate
The synthesis of enantiomerically pure β-hydroxy esters is a cornerstone of modern pharmaceutical development, providing critical chiral building blocks for a plethora of active pharmaceutical ingredients (APIs). Among t...
Author: BenchChem Technical Support Team. Date: April 2026
The synthesis of enantiomerically pure β-hydroxy esters is a cornerstone of modern pharmaceutical development, providing critical chiral building blocks for a plethora of active pharmaceutical ingredients (APIs). Among these, tert-butyl (3R,5S)-3,5-dihydroxyhexanoate stands out as a pivotal intermediate in the industrial synthesis of widely prescribed cholesterol-lowering drugs, including rosuvastatin and atorvastatin. The stereoselective reduction of the prochiral tert-butyl 3,5-dioxohexanoate is the most direct route to this valuable synthon. This guide provides a comprehensive comparison of the leading chiral catalytic systems for this transformation, offering researchers and drug development professionals the critical data and field-proven insights necessary to select the optimal catalyst for their specific needs.
We will delve into the performance of various catalytic systems, from well-established transition metal catalysts based on Ruthenium, Iridium, and Rhodium to the increasingly adopted biocatalytic approaches. The comparison will be grounded in key performance indicators such as enantiomeric excess (e.e.), diastereomeric excess (d.e.), catalyst loading (S/C ratio), and reaction conditions, supported by detailed experimental protocols and mechanistic considerations.
The Critical Transformation: Asymmetric Hydrogenation of tert-Butyl 3,5-Dioxohexanoate
The target transformation involves the stereoselective reduction of two ketone moieties in tert-butyl 3,5-dioxohexanoate to furnish the desired (3R, 5S)-dihydroxyhexanoate. This requires a catalyst capable of high stereocontrol, delivering both high enantioselectivity at each newly formed stereocenter and high diastereoselectivity to favor the syn isomer.
Comparative
LC-MS vs GC-MS for tert-Butyl 3,5-Dioxohexanoate Impurity Profiling: A Methodological Comparison Guide
Introduction: The Critical Role of tert-Butyl 3,5-Dioxohexanoate tert-Butyl 3,5-dioxohexanoate (t-BDH) is a highly functionalized β,δ -diketo ester that serves as a pivotal chiral building block in the synthesis of stati...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Critical Role of tert-Butyl 3,5-Dioxohexanoate
tert-Butyl 3,5-dioxohexanoate (t-BDH) is a highly functionalized
β,δ
-diketo ester that serves as a pivotal chiral building block in the synthesis of statin Active Pharmaceutical Ingredients (APIs), such as rosuvastatin and atorvastatin[1]. Because impurities present in this intermediate—whether unreacted starting materials, regioisomers, or degradation products—can propagate through downstream synthetic steps, they directly compromise the enantiomeric excess and overall yield of the final drug substance. Consequently, rigorous impurity profiling is a regulatory necessity.
The analytical dilemma lies in choosing the correct mass spectrometry platform. While both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are foundational tools in pharmaceutical laboratories, their application to t-BDH requires a deep understanding of the molecule's physicochemical vulnerabilities.
The Chemical Challenge: Thermal Lability and Artifact Generation
The fundamental challenge in analyzing t-BDH stems from its molecular architecture. The molecule contains both a tert-butyl ester and a 1,3-dicarbonyl (diketo) system. This structure is notoriously susceptible to thermal degradation.
When subjected to the high temperatures typical of GC injection ports (200°C–250°C), t-BDH undergoes rapid thermal decarboxylation. The tert-butyl group eliminates as isobutylene, generating a
β
-keto acid intermediate that instantly decarboxylates to form a 2,4-pentanedione derivative. Therefore, utilizing direct-injection GC-MS for the intact profiling of t-BDH results in a chromatogram dominated by thermal artifacts, leading analysts to falsely quantify degradation products as inherent sample impurities.
Mechanistic Comparison: LC-MS vs. GC-MS for Diketo Esters
To establish a scientifically sound impurity profile, analytical scientists must choose the platform that respects the phase state and stability of the target analytes.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is universally regarded as the gold standard for profiling complex, thermally labile pharmaceutical intermediates[2].
Causality of Success: LC separation occurs in the liquid phase at near-ambient temperatures, entirely bypassing the thermal stress that destroys diketo esters. Furthermore, Electrospray Ionization (ESI) is a "soft" ionization technique. It transfers the intact t-BDH molecule and its related polar impurities (such as 3,5-dioxohexanoic acid, a hydrolytic degradation product) into the gas phase with minimal internal energy transfer.
Performance: LC-MS can detect trace impurities at concentrations as low as 0.001%, providing the ultra-high sensitivity required for modern pharmaceutical quality control[3].
Gas Chromatography-Mass Spectrometry (GC-MS)
While GC-MS is a powerful tool, its application in t-BDH profiling must be strictly delineated.
Causality of Limitation: The hard ionization (70 eV Electron Impact) and high-temperature volatilization inherently degrade t-BDH. Attempting to analyze the intact molecule via GC-MS requires cumbersome derivatization steps (e.g., silylation) to stabilize the enol forms, which introduces further variability and potential for side reactions.
Optimal Use Case: GC-MS remains the unparalleled choice for analyzing volatile, thermally stable impurities—specifically, residual solvents like tert-butanol or toluene left over from the synthesis process[4].
Quantitative Performance Comparison
The following table summarizes the comparative performance of both techniques when applied to t-BDH impurity profiling.
Analytical Parameter
UHPLC-ESI-MS (Intact t-BDH)
GC-EI-MS (Direct Injection)
Mechanistic Causality
Sensitivity (LOD)
~0.001% (10 ppm)
~0.05% (500 ppm)
ESI preserves the molecular ion; EI fragments the labile diketo structure extensively.
Thermal Artifacts
None (Ambient separation)
High (Decarboxylation)
GC inlet temperatures (>200°C) induce elimination of isobutylene and CO₂.
Sample Preparation
Minimal (Dilute & Shoot)
Complex (Derivatization)
Direct LC injection preserves the native state of the intermediate.
Linearity (R²)
> 0.999
~ 0.985
Thermal degradation in GC causes non-linear responses at low concentrations.
Primary Utility
Process impurities, degradants
Residual solvents only
Phase state dictates suitability: liquid for labile, gas for volatile.
Decision Workflows and Degradation Pathways
Figure 1: Decision matrix for selecting the appropriate mass spectrometry platform for t-BDH.
Figure 2: Thermal vs. hydrolytic degradation pathways of t-BDH affecting analytical accuracy.
Self-Validating Experimental Workflows
To ensure data integrity, the following protocols are designed as self-validating systems, incorporating internal checks to prevent false positives.
UHPLC-ESI-MS Protocol (Target: Intact t-BDH & Process Impurities)
This protocol utilizes soft ionization and ambient separation to preserve the diketo ester.
Sample Preparation: Dilute the t-BDH sample in LC-MS grade Acetonitrile/Water (50:50 v/v) to a final concentration of 1 mg/mL.
Self-Validation (Matrix Blank): Prepare and inject a blank of the exact diluent to rule out solvent-borne contaminants and column carryover.
Chromatographic Separation:
Column: C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm).
Mobile Phase A: 0.1% Formic Acid in Water (maintains the enol-form of the diketone).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.
Mass Spectrometry (ESI):
Mode: Polarity switching (Positive and Negative).
Self-Validation (Orthogonal Detection): The
β,δ
-diketo moiety readily forms [M-H]⁻ in negative mode due to the acidic methylene protons, while forming [M+H]⁺ or [M+Na]⁺ in positive mode. Detecting both confirms the intact molecular mass.
This protocol deliberately prevents the t-BDH matrix from entering the GC system, isolating only the volatile impurities.
Sample Preparation: Weigh 100 mg of t-BDH into a 20 mL headspace vial. Dissolve in 1 mL of a high-boiling, non-reactive diluent (e.g., DMSO).
Self-Validation (Internal Standard): Spike the diluent with Toluene-d8 to validate extraction efficiency and correct for any matrix effects.
Headspace Extraction:
Incubation: 80°C for 20 minutes. (This temperature is high enough to volatilize residual solvents but low enough to prevent bulk degradation of t-BDH in the vial).
Chromatographic Separation:
Column: DB-624 or equivalent (optimized for volatile organics).
Inlet Temp: 150°C (Split ratio 10:1).
Mass Spectrometry (EI):
Ionization: 70 eV Electron Impact.
Scan Range: m/z 30-300.
Conclusion
For the impurity profiling of tert-butyl 3,5-dioxohexanoate, analytical strategy must be dictated by the molecule's thermal lability. LC-MS is the unequivocal gold standard for identifying and quantifying process impurities, regioisomers, and hydrolytic degradation products, as it preserves the intact diketo ester. Conversely, direct-injection GC-MS will generate thermal artifacts that obscure the true impurity profile. GC-MS should be strictly relegated to Headspace analysis for the quantification of residual volatile solvents. By deploying these two platforms in their respective optimal domains, researchers can construct a comprehensive, artifact-free impurity profile.
Advanced Safety & Operational Guide: Handling Tert-butyl 3,5-dioxohexanoate
Executive Summary & Chemical Profile Tert-butyl 3,5-dioxohexanoate (CAS: 116967-26-1) is a highly specialized β -diketone ester utilized primarily as an advanced intermediate in the synthesis of HMG-CoA reductase inhibit...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Profile
Tert-butyl 3,5-dioxohexanoate (CAS: 116967-26-1) is a highly specialized
β
-diketone ester utilized primarily as an advanced intermediate in the synthesis of HMG-CoA reductase inhibitors (statins). With a molecular weight of 200.23 g/mol and the formula C10H16O4[1], it presents specific handling challenges typical of reactive organic esters. These include potential skin sensitization, severe eye irritation, and respiratory toxicity upon aerosolization.
As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. This document establishes a field-proven, self-validating operational and PPE framework to ensure maximum laboratory safety, structural integrity of the chemical, and regulatory compliance.
The Causality of PPE Selection
Selecting Personal Protective Equipment (PPE) for
β
-diketone esters requires a deep understanding of their permeation kinetics. Esters are notorious for rapidly degrading natural rubber and thin nitrile elastomers through solvation.
Hand Protection: While standard nitrile gloves (0.1 mm) are ubiquitous in laboratories, they offer only transient splash protection against tert-butyl esters (breakthrough time often <10 minutes). Butyl rubber or PE/EVAL laminates are mandatory for prolonged handling, as their dense, non-polar polymer matrices resist ester permeation, offering >480 minutes of breakthrough resistance[2].
Eye/Face Protection: The compound's vapor pressure necessitates tight-fitting, indirect-vented chemical splash goggles (EN 166 / ANSI Z87.1 compliant) to prevent ocular absorption of vapors[3].
Respiratory Protection: Handling outside a fume hood or during a spill requires an air-purifying respirator equipped with an organic vapor (OV) cartridge (Type A, brown color-coded) to prevent central nervous system depression[4].
Quantitative PPE & Hazard Matrix
Protective Equipment
Material Specification
Breakthrough Time / Standard
Causality & Scientific Rationale
Primary Gloves
Butyl Rubber (0.3 mm)
> 480 minutes (EN 374)
Non-polar polymer matrix prevents rapid solvation and permeation by organic esters[2].
Splash Gloves
Heavy-duty Nitrile
< 10 - 30 minutes
Nitrile elastomers degrade quickly upon contact with tert-butyl esters; strictly for transient splash protection[2].
Eye Protection
Indirect-vented Goggles
ANSI Z87.1 / EN 166
Prevents ocular absorption of aerosolized diketones while preventing fogging[3].
Respirator (Spills)
Half-mask with OV Cartridge
Type A (Brown) / NIOSH
Activated carbon filters adsorb organic vapors, preventing central nervous system depression[4].
Self-Validating Operational Protocol
To guarantee safety, every step in this handling protocol includes a built-in validation check.
Phase 1: Environmental & Equipment Validation
Fume Hood Verification: Prior to handling, verify the fume hood monitor.
Validation Check: Face velocity must stabilize between 80-120 feet per minute (fpm). If the digital readout fluctuates or drops below 80 fpm, the system fails validation. Do not open the chemical container.
Glove Integrity Test: Select 0.3 mm butyl rubber gloves.
Validation Check: Perform a pneumatic inflation test by rolling the cuff to trap air. Apply pressure. If the glove deflates, micro-punctures are present. Discard and select a new pair.
Phase 2: Dispensing and Transfer
3. Vapor Control: Open the reagent bottle only within the validated fume hood, keeping the sash as low as possible (below the breathing zone).
4. Liquid Handling: Utilize positive displacement pipettes or glass syringes for transferring the ester.
Causality:
β
-diketone esters possess specific vapor pressures and viscosities that can cause standard air-displacement pipettes to drip, leading to contamination and inaccurate dosing.
Validation Check: Aspirate the desired volume and hold the pipette vertically for 5 seconds. If a droplet forms at the tip, the internal seal is compromised. Re-seat the tip or switch to a glass syringe before proceeding.
Spill Response & Disposal Plan
Phase 1: Containment and Neutralization
Immediate Isolation: If a spill occurs outside the hood, immediately evacuate personnel and don a half-mask respirator with an Organic Vapor (OV) cartridge[4].
Inert Absorption: Surround the spill perimeter with an inert absorbent (e.g., vermiculite, diatomaceous earth, or dry sand).
Causality: Never use combustible materials like sawdust. The heat of absorption or potential reactivity with the diketone moiety could trigger a secondary thermal hazard.
Phase 2: Recovery and Validation
3. Mechanical Recovery: Use non-sparking polypropylene tools to scoop the absorbed mass into a chemically compatible, high-density polyethylene (HDPE) waste container.
4. Off-Gassing Observation: Do not immediately seal the waste container.
Validation Check: Leave the container loosely capped inside the fume hood for 15-30 minutes. Observe for any pressure buildup or exothermic off-gassing. Only fully seal and apply hazardous waste labels once thermal and pressure equilibrium is confirmed.
Logical Workflow Diagram
Decision tree and self-validating workflow for handling Tert-butyl 3,5-dioxohexanoate.
References
Lookchem. "Cas 154026-92-3, TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE". Available at:
BLD Pharm. "116967-26-1 | tert-Butyl 3,5-dioxohexanoate". Available at: 1
CDC Archive. "NIOSH Recommendations for Chemical Protective Clothing A-Z". Available at: 2
Fisher Scientific. "SAFETY DATA SHEET - tert-Butyl acetate". Available at: 4
ChemicalBook. "Chemical Safety Data Sheet MSDS / SDS - TERT-BUTYL HYDROGEN PHTHALATE". Available at:3